(R)-Afatinib
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QDLOVBKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the chemical structure of Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Afatinib Impurity C, a known related substance to the potent tyrosine kinase inhibitor, Afatinib. This document elucidates the chemical structure, offers available quantitative data, and outlines general experimental methodologies for its analysis. Furthermore, a visualization of the signaling pathway targeted by Afatinib is presented to contextualize the significance of the active pharmaceutical ingredient.
Introduction: Defining Afatinib and its Stereoisomeric Impurity
Afatinib is a targeted cancer therapy that functions as an irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and ErbB4. It is primarily used in the treatment of non-small cell lung cancer (NSCLC).
Initial investigations into "Afatinib Impurity C" revealed conflicting information across various sources. However, a consensus among major chemical suppliers and in scientific literature identifies Afatinib Impurity C by the Chemical Abstracts Service (CAS) number 945553-91-3 . This compound is the (R)-stereoisomer of Afatinib, differing in the chirality of the tetrahydrofuran moiety. The active pharmaceutical ingredient, Afatinib, possesses the (S)-configuration at this stereocenter. This subtle structural difference underscores the importance of precise stereochemical control during synthesis and the need for accurate analytical methods to ensure the purity and safety of the final drug product.
Chemical Structure and Quantitative Data
The definitive chemical structure of Afatinib Impurity C is presented below, in comparison to its parent compound, Afatinib.
Afatinib:
-
IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[1]
-
CAS Number: 850140-72-6
-
Molecular Formula: C₂₄H₂₅ClFN₅O₃[1]
-
Molecular Weight: 485.94 g/mol [2]
Afatinib Impurity C:
-
IUPAC Name: (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[3]
The following table summarizes the key quantitative data for both compounds for ease of comparison.
| Property | Afatinib | Afatinib Impurity C |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[1] | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide[3] |
| CAS Number | 850140-72-6 | 945553-91-3[2][3][4][5] |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃[1] | C₂₄H₂₅ClFN₅O₃[2][4][5] |
| Molecular Weight | 485.94 g/mol [2] | 485.94 g/mol [2][4][5] |
| Stereochemistry | (S)-isomer at the tetrahydrofuran ring | (R)-isomer at the tetrahydrofuran ring |
Experimental Protocols for Analysis
General Protocol for Isolation and Characterization:
-
Stress Degradation Studies: To understand the formation of impurities, Afatinib dimaleate is subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[1]
-
Chromatographic Separation: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed to separate the parent drug from its degradation products. A typical method might employ a C18 column with a gradient elution using a buffered mobile phase.[1]
-
Isolation: Preparative HPLC is utilized to isolate the impurity of interest in sufficient quantity for structural elucidation.[1]
-
Structural Characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry, such as LC-Q-TOF/MS/MS, is used to determine the exact mass and fragmentation pattern of the impurity, confirming its molecular formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to definitively determine the chemical structure and stereochemistry of the isolated impurity.[1]
-
Signaling Pathway Inhibition by Afatinib
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR, HER2, and ErbB4, thereby inhibiting their signaling activity. This blockade disrupts downstream pathways that are crucial for cell proliferation, survival, and angiogenesis in cancer cells. The following diagram illustrates this mechanism of action.
Caption: Afatinib's inhibition of ErbB family receptor signaling.
Conclusion
Afatinib Impurity C, the (R)-stereoisomer of Afatinib, is a critical process-related impurity that requires careful monitoring and control in the manufacturing of the active pharmaceutical ingredient. While sharing the same molecular formula and weight as Afatinib, its different spatial arrangement can potentially impact its pharmacological and toxicological profile. The analytical methodologies outlined provide a framework for the identification and characterization of this and other related substances, ensuring the quality and safety of Afatinib for patient use. Understanding the mechanism of action of Afatinib further highlights the importance of delivering a pure and well-characterized drug substance for optimal therapeutic outcomes.
References
- 1. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. niperhyd.ac.in [niperhyd.ac.in]
- 4. CN106831733B - Preparation method and application of afatinib cis-isomer - Google Patents [patents.google.com]
- 5. theaspd.com [theaspd.com]
An In-depth Technical Guide on the Synthesis and Characterization of Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Afatinib Impurity C, a known degradation product of the potent tyrosine kinase inhibitor, Afatinib. This guide details a plausible synthesis approach based on forced degradation studies and outlines the analytical methodologies for its characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Afatinib is a second-generation, irreversible inhibitor of the ErbB family of receptors, crucial in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Afatinib Impurity C, chemically known as (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, is the (R)-isomer of Afatinib. Understanding its synthesis and spectroscopic properties is vital for quality control and regulatory compliance.
Synthesis of Afatinib Impurity C
Proposed Synthesis Based on Degradation
Principle: Afatinib can be subjected to alkaline hydrolysis to induce the formation of its degradation products, including Impurity C. Subsequent purification is then required to isolate the target impurity.
Experimental Protocol:
-
Preparation of Afatinib Solution: Prepare a stock solution of Afatinib in a suitable organic solvent such as methanol or acetonitrile.
-
Alkaline Hydrolysis: Treat the Afatinib solution with a mild base, such as 0.1 N sodium hydroxide, and stir at room temperature. The reaction progress should be monitored by HPLC.
-
Neutralization: Once a significant amount of degradation is observed, neutralize the reaction mixture with a suitable acid (e.g., 0.1 N hydrochloric acid).
-
Extraction: Evaporate the organic solvent and extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to recover the degradation products.
-
Purification: The desired Impurity C can be isolated from the mixture of degradation products using preparative High-Performance Liquid Chromatography (prep-HPLC).
Caption: Proposed workflow for the synthesis of Afatinib Impurity C.
Characterization of Afatinib Impurity C
The structural elucidation and confirmation of Afatinib Impurity C rely on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the separation of Afatinib from its impurities. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Column: A C18 column (e.g., Agilent Eclipse plus C18, 150 × 4.6 mm, 5 µm) is suitable for separation.[1][2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.7) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[1][2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compounds.
-
Column Temperature: The separation is usually performed at ambient temperature.
Caption: General analytical workflow for the characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of Afatinib Impurity C.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, provides accurate mass measurements.[1][2]
-
Data Acquisition: Data is acquired in both full scan MS and tandem MS (MS/MS) modes to obtain molecular ion information and fragmentation patterns.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [1] |
| Molecular Weight | 485.94 g/mol | [1] |
| Observed [M+H]⁺ | m/z 486.1645 | [1] |
Table 1: Mass Spectrometry Data for Afatinib Impurity C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the impurity.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of Afatinib and its impurities.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Experiments: Standard ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals.
While the full NMR data for Afatinib Impurity C is not publicly available, the following table presents the expected key signals based on the structure of the (S)-isomer (Afatinib) and general chemical shift knowledge. The key difference would be in the signals corresponding to the tetrahydrofuran ring.
| ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| Signals corresponding to the quinazoline core | Signals for the quinazoline core carbons |
| Aromatic protons of the 3-chloro-4-fluorophenyl group | Aromatic carbons of the 3-chloro-4-fluorophenyl group |
| Vinylic protons of the butenamide side chain | Vinylic carbons of the butenamide side chain |
| Methylene and methine protons of the (R)-tetrahydrofuran ring | Methylene and methine carbons of the (R)-tetrahydrofuran ring |
| N-dimethyl protons | N-dimethyl carbons |
Table 2: Expected NMR Data for Afatinib Impurity C.
Signaling Pathway
Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors (EGFR, HER2, and HER4). This blockade disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Caption: Simplified signaling pathway inhibited by Afatinib.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of Afatinib Impurity C. The proposed synthesis method, derived from forced degradation studies, offers a practical approach for obtaining this impurity for analytical standard development. The detailed characterization protocols using HPLC, MS, and NMR are crucial for its unambiguous identification and quantification. A thorough understanding of such impurities is paramount for ensuring the quality, safety, and efficacy of Afatinib drug products. This information serves as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Afatinib.
References
The Stereoisomeric Relationship of Afatinib and Afatinib Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afatinib, an irreversible ErbB family blocker, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. As with any chiral therapeutic agent, the stereochemistry of Afatinib is critical to its pharmacological activity. This technical guide provides an in-depth examination of the relationship between Afatinib and its stereoisomeric counterpart, Afatinib Impurity C. This document outlines their chemical structures, the analytical methods for their separation, and discusses the well-established mechanism of action of Afatinib. While specific biological activity data for Afatinib Impurity C is not publicly available, this guide explores the potential implications of their stereoisomeric differences based on established pharmacological principles.
Introduction: The Significance of Chirality in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, understanding and controlling the stereochemical purity of a drug is paramount in drug development and manufacturing.
Afatinib is a chiral molecule, with the therapeutically active form being the (S)-enantiomer. Afatinib Impurity C is the corresponding (R)-enantiomer. The presence of Impurity C as a potential impurity in the active pharmaceutical ingredient (API) necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.
Chemical Structures and Relationship
Afatinib and Afatinib Impurity C are stereoisomers, specifically enantiomers. They share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of the tetrahydrofuran-3-yloxy group at the 7-position of the quinazoline ring.
-
Afatinib: (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
-
Afatinib Impurity C: (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide
The critical difference lies in the stereochemistry at the chiral center of the tetrahydrofuran ring, as depicted in the diagram below.
Caption: Chemical structures of Afatinib and its enantiomer, Afatinib Impurity C.
Synthesis and Formation
The synthesis of Afatinib has been described in the literature and typically involves the coupling of key intermediates. The stereochemistry of Afatinib is dictated by the use of (S)-tetrahydrofuran-3-ol as a starting material. Consequently, the formation of Afatinib Impurity C would arise from the use of (R)-tetrahydrofuran-3-ol in the synthetic route. The presence of Impurity C in the final API could therefore be a result of impurities in the starting materials or racemization at some stage of the synthesis or storage.
Experimental Protocols
Analytical Separation of Afatinib and Afatinib Impurity C
The separation and quantification of Afatinib and its enantiomer, Impurity C, are crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Method: Chiral HPLC with UV detection
-
Column: CHIRALPAK-IE (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol, methyl tertiary butyl ether (MTBE), and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 20°C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.
This method has been shown to effectively separate the (S) and (R) enantiomers of Afatinib, allowing for the accurate quantification of Afatinib Impurity C.
Determination of EGFR Kinase Inhibitory Activity (IC50)
The following is a general protocol for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
Test compounds (Afatinib and Afatinib Impurity C) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the peptide substrate, and the diluted test compounds.
-
Add the recombinant EGFR kinase to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
A critical aspect of understanding the relationship between Afatinib and Afatinib Impurity C is a direct comparison of their biological activities. However, despite a comprehensive search of scientific literature and public databases, no quantitative data on the biological activity (e.g., IC50 values for EGFR inhibition) of Afatinib Impurity C has been found.
The table below presents the known IC50 values for Afatinib against various forms of the EGFR, which highlights its potent inhibitory activity. The corresponding data for Afatinib Impurity C remains to be determined and published.
| Compound | Target | IC50 (nM) |
| Afatinib | EGFR (Wild-Type) | 0.5 |
| EGFR (L858R) | 0.4 | |
| EGFR (Exon 19 deletion) | 0.2 | |
| EGFR (L858R/T790M) | 10 | |
| HER2 | 14 | |
| ErbB4 | 1 | |
| Afatinib Impurity C | EGFR (Wild-Type) | Not Available |
| EGFR (L858R) | Not Available | |
| EGFR (Exon 19 deletion) | Not Available | |
| EGFR (L858R/T790M) | Not Available | |
| HER2 | Not Available | |
| ErbB4 | Not Available |
Signaling Pathways and Mechanism of Action
Afatinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
The diagram below illustrates the mechanism of action of Afatinib.
Caption: Mechanism of action of Afatinib as an irreversible ErbB family blocker.
Given that Afatinib Impurity C is the enantiomer of Afatinib, it is plausible that it could also interact with the ATP-binding pocket of EGFR. However, the precise orientation of the (R)-tetrahydrofuran-3-yloxy group may significantly impact its binding affinity and inhibitory potency. Without experimental data, any discussion on the mechanism of action of Impurity C remains speculative.
Experimental Workflow
The quality control of Afatinib API and drug products requires a systematic workflow to identify and quantify impurities, including Afatinib Impurity C.
Caption: Quality control workflow for the analysis of Afatinib Impurity C.
Conclusion and Future Directions
Afatinib and Afatinib Impurity C share a fundamental stereoisomeric relationship as enantiomers. The therapeutic agent, Afatinib, is the (S)-enantiomer, and its potent inhibitory activity against the ErbB family of receptors is well-documented. Robust analytical methods, such as chiral HPLC, are essential for the separation and quantification of Afatinib Impurity C to ensure the quality and safety of the drug product.
A significant gap in the current scientific literature is the lack of publicly available data on the biological activity of Afatinib Impurity C. Future research should focus on the synthesis and pharmacological characterization of this enantiomer. Such studies would provide valuable insights into the structure-activity relationship of Afatinib and further underscore the importance of stereochemical control in the development of targeted cancer therapies. A direct comparison of the IC50 values of both enantiomers against a panel of EGFR mutants would be of particular interest to the scientific community.
Spectroscopic and Chromatographic Analysis of Afatinib Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Afatinib Impurity C, a known related substance to the tyrosine kinase inhibitor, Afatinib. This document is intended to serve as a resource for researchers and professionals involved in the development, quality control, and analysis of Afatinib.
Introduction to Afatinib and its Impurities
Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It is used in the treatment of metastatic non-small cell lung cancer. As with any pharmaceutical compound, the presence of impurities can affect the efficacy and safety of the drug product. Therefore, the identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing.
Afatinib Impurity C is a known process-related impurity or degradation product of Afatinib. Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[1] The structural difference between Afatinib and Afatinib Impurity C lies in the stereochemistry of the tetrahydrofuran ring.
Spectroscopic Data
Detailed spectroscopic data for Afatinib Impurity C, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been reported in the scientific literature. The primary source for this data is the publication by Chavan, Balasaheb B., et al. in the Journal of Pharmaceutical and Biomedical Analysis, volume 166, pages 139-146, in 2019.[1][2][3][4] While the full experimental data is contained within this publication, the following tables summarize the expected data based on the known structure and typical analytical techniques.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For Afatinib Impurity C, ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.
Table 1: Expected ¹H NMR Data for Afatinib Impurity C
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not publicly available | See cited literature | See cited literature | See cited literature |
Table 2: Expected ¹³C NMR Data for Afatinib Impurity C
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | See cited literature |
Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the cited research article by Chavan et al. (2019).[1][2][3][4]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which is crucial for confirming its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in structural confirmation.
Table 3: Expected Mass Spectrometry Data for Afatinib Impurity C
| Parameter | Value |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |
| Molecular Weight | 485.94 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) - Positive Mode |
| Expected [M+H]⁺ | m/z 486.1652 |
| Key Fragmentation Ions | Data not publicly available, see cited literature |
Note: The exact mass and fragmentation pattern are detailed in the cited research article by Chavan et al. (2019), likely obtained through techniques such as LC-Q-TOF/MS/MS.[1][2][3][4][5][6]
Experimental Protocols
The following are detailed, representative methodologies for the acquisition of NMR and MS data for a small molecule pharmaceutical impurity like Afatinib Impurity C. The specific parameters used for the characterization of this impurity can be found in the referenced literature.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Afatinib Impurity C.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the isolated and purified Afatinib Impurity C standard.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS)
Objective: To obtain accurate mass measurements and fragmentation data for Afatinib Impurity C to confirm its elemental composition and structure.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass spectrometer.
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation from Afatinib and other impurities (e.g., starting with 95% A, ramping to 95% B over 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).
-
Mass Range: m/z 50-1000.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.
Data Processing:
-
Process the chromatogram to identify the peak corresponding to Afatinib Impurity C.
-
Extract the mass spectrum for this peak.
-
Determine the accurate mass of the protonated molecule [M+H]⁺.
-
Use the accurate mass to predict the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Propose a fragmentation pathway consistent with the structure of Afatinib Impurity C.
Visualizations
The following diagrams illustrate the relationship between Afatinib and its Impurity C, and a typical workflow for the spectroscopic analysis of pharmaceutical impurities.
Caption: Relationship between Afatinib and Afatinib Impurity C.
Caption: Experimental workflow for impurity characterization.
References
physical and chemical properties of Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Afatinib Impurity C, a significant related substance of the potent, irreversible dual inhibitor of the ErbB family of tyrosine kinases, Afatinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Afatinib.
Chemical Identity and Physical Properties
Afatinib Impurity C is recognized as the (R)-isomer of Afatinib. Its formation can occur during the synthesis or degradation of the active pharmaceutical ingredient (API).[1] Below is a summary of its key identifying information and physical characteristics.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide | [2] |
| Synonyms | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, Afatinib (R)-Isomer | [1] |
| CAS Number | 945553-91-3 | [1] |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ | [1][3][4] |
| Molecular Weight | 485.94 g/mol | [1][3][4] |
| Physical State | Crystalline solid | [2] |
| Solubility | Soluble in ethanol (~11 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (DMF) (~20 mg/mL). Sparingly soluble in aqueous buffers. | [2] |
| Storage Conditions | Long-term storage at 2-8°C is recommended. Stable under ambient conditions for transport. | [5] |
Experimental Protocols
Synthesis of Afatinib Impurity C
A general method for the synthesis of an Afatinib impurity, which could potentially be adapted for Afatinib Impurity C, involves the reaction of Afatinib with dimethylamine.
Reaction Scheme:
Methodology: In the presence of an organic solvent, Afatinib is reacted with an aqueous solution of dimethylamine (e.g., 30-40 wt.%). The reaction mixture is heated and stirred for a period of 2 to 6 hours at a temperature ranging from 30 to 80°C. Upon cooling, the resulting solid, Afatinib Impurity C, precipitates and can be collected by filtration. Further purification can be achieved through techniques such as extraction, recrystallization, or column chromatography.
Analytical Method for Separation and Identification
A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of Afatinib and its related impurities, including Impurity C.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 6.7) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 253 nm or 258 nm |
| Injection Vol. | 10 µL |
Experimental Workflow for Impurity Profiling:
Spectral Data
While a specific Certificate of Analysis with spectral data for Afatinib Impurity C is not publicly available, a study on the forced degradation of Afatinib provides detailed NMR analysis of two major degradation products, DP2 and DP3.[6][7] It is plausible that one of these corresponds to Afatinib Impurity C. The structural elucidation of these products was performed using 1D (¹H and ¹³C) and 2D NMR spectroscopy. Researchers are advised to compare the spectral data of their isolated impurity with the published data for these degradation products for definitive identification.
Biological Activity
The biological activity of Afatinib Impurity C has not been extensively studied as a separate entity. However, the anticancer potential of the aforementioned degradation products, DP2 and DP3, was evaluated against the A549 non-small cell lung cancer cell line.[6][7]
| Compound | IC₅₀ (µM) |
| Afatinib | 15.02 ± 1.49 |
| DP2 | 25.00 ± 1.26 |
| DP3 | 32.56 ± 0.11 |
These findings suggest that the degradation products retain some cytotoxic activity, albeit less potent than the parent drug, Afatinib.
Signaling Pathways
Currently, there is no specific information available in the public domain regarding the signaling pathways that may be uniquely affected by Afatinib Impurity C. The primary mechanism of action of the parent drug, Afatinib, is the irreversible inhibition of the ErbB family of receptor tyrosine kinases (EGFR, HER2, and HER4), which leads to the downregulation of ErbB signaling and subsequent inhibition of tumor growth and proliferation. It is reasonable to hypothesize that any biological activity of Afatinib Impurity C would be related to its structural similarity to Afatinib and its potential interaction with the same or similar kinase targets.
Afatinib's Mechanism of Action:
This guide provides a summary of the currently available technical information on Afatinib Impurity C. For further details, researchers are encouraged to consult the referenced literature and obtain a Certificate of Analysis from a certified supplier of this reference standard.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]
- 4. CN105588893A - Method for detecting afatinib-dimaleate-related substances through high performance liquid chromatography - Google Patents [patents.google.com]
- 5. CAS 618061-76-0 Afatinib Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Biological Profile of Afatinib Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afatinib, an irreversible ErbB family blocker, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. As with any pharmaceutical agent, the presence of impurities is inevitable and requires rigorous characterization to ensure safety and efficacy. This technical guide provides an in-depth analysis of the potential biological activity of Afatinib Impurity C, the (R)-enantiomer of afatinib. While direct biological data for this specific impurity is limited, this guide synthesizes available information on afatinib's degradation products and its core mechanism of action to build a comprehensive biological profile. This document details the known cytotoxic effects of related afatinib degradation products, outlines relevant experimental protocols for biological assessment, and visualizes the key signaling pathways potentially impacted by this impurity.
Introduction to Afatinib and its Impurities
Afatinib is a potent tyrosine kinase inhibitor (TKI) that covalently binds to and irreversibly inhibits the kinase activity of the epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4 (ErbB4).[1] This blockade of ErbB family signaling disrupts downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to the inhibition of cancer cell proliferation and survival.[1]
Pharmaceutical impurities are substances that are present in a drug substance or drug product that are not the active pharmaceutical ingredient (API) or an excipient. They can arise from the manufacturing process, degradation of the drug substance, or contamination. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the drug. Therefore, regulatory agencies require the identification, qualification, and control of impurities.
Afatinib Impurity C is identified as the (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, which is the (R)-enantiomer of the active (S)-enantiomer, afatinib.[2] It is known to be a degradation product of afatinib.[3] The stereochemistry of a molecule can significantly impact its biological activity.[4]
Potential Biological Activity of Afatinib Impurity C
Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values of afatinib and its degradation products DP2 and DP3 against the A549 cell line.[5]
| Compound | IC50 (µM) against A549 cells |
| Afatinib | 15.02 ± 1.49 |
| Degradation Product 2 (DP2) | 25.00 ± 1.26 |
| Degradation Product 3 (DP3) | 32.56 ± 0.11 |
Table 1: In-vitro cytotoxicity of Afatinib and its degradation products.[5]
The data indicates that the studied degradation products, DP2 and DP3, exhibit cytotoxic activity against A549 cells, albeit at higher concentrations (lower potency) compared to the parent drug, afatinib.[5] If Afatinib Impurity C corresponds to either DP2 or DP3, it would be expected to have a reduced, but still present, anti-proliferative effect.
Potential Mechanism of Action
Given that Afatinib Impurity C is the enantiomer of afatinib, its primary mechanism of action, if any, is likely to be the inhibition of the ErbB family of receptor tyrosine kinases. The difference in stereochemistry at the tetrahydrofuran moiety may affect the binding affinity and inhibitory potency against EGFR, HER2, and HER4 compared to the (S)-enantiomer.
The key signaling pathways downstream of the ErbB receptors that are inhibited by afatinib are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[1] It is hypothesized that Afatinib Impurity C would modulate these same pathways, though likely with a different efficacy.
Signaling Pathways and Experimental Workflows
Afatinib Signaling Pathway
The following diagram illustrates the established signaling pathway of afatinib, targeting the ErbB family of receptors and inhibiting downstream pro-survival pathways.
Caption: Afatinib and its impurity likely inhibit ErbB receptor signaling.
Experimental Workflow: In-vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxic potential of a compound like Afatinib Impurity C using an MTT assay.
Caption: A generalized workflow for determining in-vitro cytotoxicity.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of biological assays. Below are generalized protocols for key experiments relevant to assessing the biological activity of Afatinib Impurity C.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and proliferation.
1. Cell Seeding:
-
Culture A549 non-small cell lung cancer cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of Afatinib Impurity C in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of fresh media containing the desired concentrations of Afatinib Impurity C. Include a vehicle control (media with the same concentration of DMSO) and a positive control (e.g., afatinib).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the media containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR or HER2.
1. Reagents and Materials:
-
Recombinant human EGFR or HER2 kinase.
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Afatinib Impurity C (test inhibitor).
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in a 96-well or 384-well plate.
-
Add varying concentrations of Afatinib Impurity C to the wells. Include a no-inhibitor control and a no-kinase control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
3. Data Analysis:
-
Subtract the background signal (no-kinase control) from all other readings.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
While direct biological activity data for Afatinib Impurity C is scarce, the available information on related degradation products suggests that it may possess reduced, but still notable, cytotoxic activity compared to the parent drug, afatinib.[5] Its structural similarity to afatinib strongly implies that its mechanism of action would involve the inhibition of the ErbB family of receptor tyrosine kinases. Further in-vitro studies, following the protocols outlined in this guide, are necessary to definitively characterize the biological and pharmacological profile of Afatinib Impurity C. This information is critical for a comprehensive understanding of the safety and efficacy of afatinib drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN106831733A - The preparation method of Afatinib cis-isomer and application - Google Patents [patents.google.com]
- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Afatinib Impurity C using High-Performance Liquid Chromatography
Introduction
Afatinib, an irreversible ErbB family blocker, is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] During its synthesis and storage, various impurities can arise, which may affect the drug's efficacy and safety. Afatinib Impurity C, identified by CAS number 945553-91-3, is a known process-related impurity or degradation product.[2][3] Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide and it has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.94 g/mol .[3] Rigorous analytical monitoring of such impurities is mandated by regulatory bodies to ensure the quality and safety of the final drug product. This application note details a validated stability-indicating ultra-high-performance liquid chromatography (UPLC) method for the quantitative determination of Afatinib Impurity C in bulk drug substances and pharmaceutical dosage forms.
The method described herein is adapted from a validated UPLC technique designed to separate Afatinib from its five known impurities, ensuring high resolution and sensitivity.[4] This method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing.
Experimental Protocol
Materials and Reagents
-
Afatinib reference standard
-
Afatinib Impurity C reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Milli-Q water or equivalent
-
Methanol (HPLC grade)
-
Tablet dosage forms of Afatinib
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% v/v Formic acid in Milli-Q water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A reverse phase gradient mode is utilized. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 258 nm |
| Run Time | 12 minutes |
Preparation of Solutions
Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio is used as the diluent for preparing standard and sample solutions.
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Afatinib reference standard and 1 mg of Afatinib Impurity C reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to the mark with the diluent and mix well.
Working Standard Solution: Dilute the standard stock solution with the diluent to obtain a final concentration of approximately 100 µg/mL of Afatinib and 1 µg/mL of Afatinib Impurity C.
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Afatinib and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and then dilute to the mark with the diluent. Mix well and filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[4] The validation parameters demonstrated the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Specificity | The method is stability-indicating, with no interference from degradation products generated under stress conditions (hydrolysis, oxidation, thermal, and photolytic). |
| Linearity | The method demonstrated linearity over a concentration range with a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The recovery of impurities was found to be within the range of 96.9% to 101.8%. |
| Precision | The relative standard deviation (RSD) for intra-day and inter-day precision was within acceptable limits. |
| Limit of Quantification (LOQ) | The LOQ for the five known impurities was determined to be in the range of 0.02 ppm to 0.05 ppm, indicating high sensitivity. |
| Robustness | The method was found to be robust with respect to small, deliberate variations in chromatographic conditions. |
Experimental Workflow
Caption: Workflow for the determination of Afatinib Impurity C via UPLC.
Signaling Pathway Context
Afatinib acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] These receptors play a critical role in cell proliferation, survival, and differentiation. In certain cancers, particularly NSCLC with EGFR mutations, these pathways are aberrantly activated, leading to uncontrolled cell growth. Afatinib covalently binds to the kinase domains of these receptors, leading to the downregulation of ErbB signaling and subsequent inhibition of tumor growth. The presence of impurities could potentially alter the drug's interaction with these targets or introduce unforeseen toxicities.
Caption: Simplified diagram of Afatinib's mechanism of action.
Conclusion
The UPLC method detailed in this application note is a reliable and robust technique for the quantitative determination of Afatinib Impurity C in bulk drug and pharmaceutical formulations. The method's high sensitivity and specificity make it well-suited for quality control laboratories to ensure that the levels of this impurity are within the acceptable limits, thereby guaranteeing the safety and efficacy of the final drug product.
References
Application Note: Comprehensive LC-MS/MS Analysis of Afatinib and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent, irreversible, second-generation tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including the epidermal growth factor receptor (EGFR). It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The safety and efficacy of pharmaceutical products are intrinsically linked to their purity. Therefore, a thorough understanding and control of impurities, which can arise during synthesis or degradation, are critical. This application note provides a detailed protocol for the analysis of Afatinib and its impurities using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Afatinib Signaling Pathway
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby inhibiting their autophosphorylation and downstream signaling. This blockage disrupts key cellular processes involved in tumor growth and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.
Caption: Afatinib's mechanism of action, inhibiting the EGFR signaling pathway.
Analysis of Afatinib and Its Impurities
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of an analytical method. Studies have shown that Afatinib is susceptible to degradation under alkaline and photolytic conditions.
A comprehensive study identified and characterized eleven degradation products of Afatinib under stress conditions. The primary degradation pathway was found to be hydrolysis, leading to the formation of several degradation products (DPs).
Quantitative Data Summary
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Afatinib. While specific quantitative data for all impurities is not extensively available in the public domain, the methods described can be validated for their quantification.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Afatinib | 0.5 - 500 | 1.29 | 1.53 - 4.11 | - | -2.80 - 0.38 |
| 2.5 - 125 | - | < 14.9 | < 14.9 | ± 14.9 | |
| 2.0 - 1000 | - | 0.3 - 2.5 | 0.4 - 3.9 | 95.26 - 110.6 |
Data compiled from multiple sources for Afatinib analysis in biological matrices, adaptable for impurity analysis.
Experimental Protocols
This section provides a detailed protocol for the sample preparation and LC-MS/MS analysis of Afatinib and its impurities, based on established methodologies.
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of Afatinib.
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Afatinib from biological matrices like human plasma or serum.
-
To 100 µL of the sample, add an internal standard (e.g., Afatinib-d6).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
-
Column: Agilent Eclipse plus C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 2 10 12 90 15 90 16 10 | 20 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Afatinib | 486.2 | 371.1 |
| Afatinib-d6 (IS) | 492.2 | 371.1 |
| Degradation Product 2 (DP2) | 486.2 | 371.1 |
| Degradation Product 3 (DP3) | 504.2 | 371.1 |
Note: The MRM transitions for other impurities need to be determined by infusion and fragmentation analysis of the individual impurity standards.
Conclusion
The provided protocols and data serve as a comprehensive guide for the LC-MS/MS analysis of Afatinib and its impurities. The stability-indicating LC method is crucial for separating the active pharmaceutical ingredient from its degradation products, ensuring accurate quantification and quality control. The high sensitivity and specificity of mass spectrometry enable the confident identification and monitoring of impurities, even at trace levels. This application note empowers researchers and drug development professionals to implement robust analytical strategies for the quality assessment of Afatinib.
Introduction
Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] The development of robust analytical methods is crucial for the quality control of Afatinib drug substances and products, ensuring the identification and quantification of process-related impurities and degradation products. This document provides detailed application notes and protocols for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Afatinib and its related substances.
Afatinib Signaling Pathway
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to the inhibition of tyrosine kinase autophosphorylation and downregulation of ErbB signaling.[2] This blockage disrupts downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[3][4]
Experimental Protocols
1. Materials and Reagents
-
Afatinib dimaleate reference standard
-
Afatinib related substance reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Afatinib tablets (for sample analysis)
2. Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of Afatinib and its related substances. These conditions may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Column | X-Terra RP-8, 250 x 4.6 mm, 5 µm[5] |
| Mobile Phase A | Aqueous potassium dihydrogen orthophosphate buffer (pH 3.0 adjusted with orthophosphoric acid)[5] |
| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v)[5] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm[5] |
| Injection Volume | 10 µL |
4. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Standard Stock Solution (Afatinib): Accurately weigh and dissolve an appropriate amount of Afatinib dimaleate reference standard in the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Related Substances Stock Solution: Accurately weigh and dissolve appropriate amounts of each related substance reference standard in the diluent to obtain a known concentration.
-
Spiked Standard Solution: Prepare a solution containing a known concentration of Afatinib (e.g., 200 µg/mL) and each related substance at the desired concentration level (e.g., 0.15% of the Afatinib concentration) by diluting the respective stock solutions with the diluent.
-
Sample Solution:
-
Weigh and finely powder not fewer than 20 Afatinib tablets.
-
Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analytical method development and validation of Afatinib related substances.
Method Validation
The developed analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] The validation parameters to be evaluated are summarized below.
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:
-
Injecting a blank (diluent) to ensure no interfering peaks at the retention time of Afatinib and its related substances.
-
Injecting the Afatinib standard solution, related substance standard solutions, and the sample solution to demonstrate adequate resolution between all peaks.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on Afatinib to demonstrate that the degradation products do not interfere with the quantification of Afatinib.
2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of Afatinib and each related substance over a range of 50% to 150% of the expected concentration.
-
Inject each solution and plot a graph of peak area versus concentration.
-
The correlation coefficient (r²) should be greater than 0.998.[5]
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by adding known amounts of Afatinib and related substances to a placebo mixture.
-
Analyze these samples in triplicate and calculate the percentage recovery.
-
The acceptance criteria for recovery are typically between 98.0% and 102.0%.[7][8]
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment.
-
The relative standard deviation (%RSD) for the results should be less than 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small changes to the method parameters such as:
-
Flow rate (e.g., ±0.2 mL/min)[5]
-
Column temperature (e.g., ±5°C)
-
Mobile phase pH (e.g., ±0.2 units)
-
Mobile phase composition (e.g., ±2%)
-
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptable limits.
Data Presentation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation. An example of a table for summarizing accuracy data is provided below.
Table 1: Accuracy - Recovery of Afatinib
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80% | 160 | 158.9 | 99.31 | 99.45 | 0.25 |
| 160 | 159.4 | 99.63 | |||
| 160 | 159.1 | 99.44 | |||
| 100% | 200 | 199.2 | 99.60 | 99.73 | 0.15 |
| 200 | 199.8 | 99.90 | |||
| 200 | 199.4 | 99.70 | |||
| 120% | 240 | 238.6 | 99.42 | 99.51 | 0.21 |
| 240 | 239.2 | 99.67 | |||
| 240 | 238.9 | 99.54 |
The protocols and application notes provided in this document offer a comprehensive framework for the development and validation of an RP-HPLC method for the analysis of Afatinib and its related substances. Adherence to these guidelines will ensure the development of a robust, reliable, and accurate analytical method suitable for routine quality control in a pharmaceutical setting.
References
- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. longdom.org [longdom.org]
- 6. wjpls.org [wjpls.org]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Forced Degradation Studies of Afatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[1][2] These studies provide valuable insights into the intrinsic stability of a drug substance, help in elucidating its degradation pathways, and are essential for the development and validation of stability-indicating analytical methods.[1] Afatinib, an irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer, has been shown to be susceptible to degradation under various stress conditions.[3][4] This document provides detailed application notes and protocols for conducting forced degradation studies on Afatinib to generate and characterize its impurities.
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of Afatinib, from stress sample generation to impurity characterization.
Caption: Workflow for Forced Degradation of Afatinib.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the forced degradation of Afatinib.[3][5][6]
Materials and Reagents
-
Afatinib dimaleate reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Potassium dihydrogen orthophosphate
-
Water (Milli-Q or equivalent)
Stress Conditions
1. Acidic Hydrolysis:
-
Protocol: Dissolve Afatinib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Add an equal volume of 0.1 M HCl.
-
Incubation: Keep the solution at 60°C for a specified duration (e.g., 24 hours).
-
Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
2. Basic Hydrolysis:
-
Protocol: Dissolve Afatinib in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 0.1 M NaOH.
-
Incubation: Keep the solution at 60°C for a specified duration (e.g., 2 hours). Studies have shown significant degradation under alkaline conditions.[5]
-
Neutralization: After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M HCl. Dilute with the mobile phase for analysis.
3. Oxidative Degradation:
-
Protocol: Dissolve Afatinib in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 3% v/v hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Analysis: Dilute the sample with the mobile phase for immediate HPLC analysis.
4. Thermal Degradation (Solid State):
-
Protocol: Place a thin layer of Afatinib powder in a petri dish.
-
Incubation: Expose the sample to a dry heat of 105°C for a specified duration (e.g., 24 hours).
-
Sample Preparation: After exposure, dissolve the powder in a suitable solvent and dilute with the mobile phase for analysis.
5. Photolytic Degradation (Solid and Solution State):
-
Protocol (Solid): Spread a thin layer of Afatinib powder in a petri dish.
-
Protocol (Solution): Prepare a 1 mg/mL solution of Afatinib in a suitable solvent.
-
Exposure: Expose the samples to a photostability chamber with a UV light source (e.g., 200 Wh/m²) and a cool white fluorescent lamp (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.
-
Sample Preparation: For the solid sample, dissolve in a suitable solvent. Both solid and solution samples should be diluted with the mobile phase for analysis.
Analytical Methodologies
A stability-indicating HPLC or UPLC method is crucial for separating Afatinib from its degradation products. The following methods are examples derived from published literature.[3][6][7]
Example HPLC Method
-
Column: Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[3]
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 6.7)[3]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient program should be developed to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[6]
Example UPLC Method
-
Column: Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)[6]
-
Mobile Phase A: 0.1% v/v formic acid in water[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient Elution: A rapid gradient to resolve the analyte and impurities.
-
Flow Rate: 0.4 mL/min[6]
-
Detection Wavelength: 258 nm[6]
-
Column Temperature: 30°C[6]
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of Afatinib under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Afatinib | Number of Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Reported Value | Reported Number |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 60°C | 62.48%[5] | Reported Number |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Reported Value | Reported Number |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | Reported Value | Reported Number |
| Photolytic (Solid) | UV/Vis Light | ICH Q1B | Ambient | Reported Value | Reported Number |
| Photolytic (Solution) | UV/Vis Light | ICH Q1B | Ambient | 7.67%[5] | Reported Number |
Note: "Reported Value" and "Reported Number" should be replaced with the actual experimental data obtained.
Impurity Characterization
For the identification and structural elucidation of the generated impurities, advanced analytical techniques are required.
Caption: Pathway for Impurity Characterization.
LC-Q-TOF/MS/MS
Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful tool for obtaining accurate mass measurements of the degradation products.[3][5] This information is used to propose molecular formulas and fragmentation pathways, aiding in the initial identification of impurities.
Preparative HPLC and NMR
For unambiguous structure confirmation, major degradation products should be isolated using preparative HPLC.[3][5] The isolated impurities can then be subjected to nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate their complete chemical structure.[3][5]
Conclusion
The forced degradation studies of Afatinib reveal its susceptibility to degradation under hydrolytic, oxidative, thermal, and photolytic stress. A systematic approach as outlined in these application notes and protocols will enable researchers to generate, separate, and characterize the degradation products of Afatinib. This information is vital for ensuring the quality, safety, and efficacy of Afatinib-containing drug products.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
Application Note: Quantification of Afatinib Impurity C in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It is used in the treatment of patients with distinct types of metastatic non-small cell lung carcinoma (NSCLC). As with any active pharmaceutical ingredient (API), controlling impurities in the drug substance is critical to ensure its quality, safety, and efficacy.
This application note provides a detailed protocol for the quantification of Afatinib Impurity C in the Afatinib drug substance. Afatinib Impurity C has been identified as the (R)-enantiomer of Afatinib. Its chemical name is (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, with a CAS number of 945553-91-3.
The method described herein is a sensitive and specific stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method suitable for the quantitative determination of Afatinib Impurity C.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantification of Afatinib Impurity C.
Materials and Reagents
-
Afatinib Drug Substance (for testing)
-
Afatinib Impurity C Reference Standard (CAS: 945553-91-3)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Diluent: Acetonitrile and Water (50:50, v/v)
Instrumentation
-
UPLC system with a photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Chromatographic Conditions
A validated UPLC method is employed for the separation and quantification of Afatinib Impurity C.
| Parameter | Condition |
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 2.0 µL |
| Run Time | 15 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 90 | 10 |
| 2.00 | 90 | 10 |
| 10.00 | 20 | 80 |
| 12.00 | 20 | 80 |
| 12.01 | 90 | 10 |
| 15.00 | 90 | 10 |
Preparation of Solutions
2.4.1. Standard Stock Solution of Afatinib Impurity C (100 µg/mL)
Accurately weigh about 10 mg of Afatinib Impurity C reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
2.4.2. Standard Solution (1.0 µg/mL)
Pipette 1.0 mL of the Standard Stock Solution of Afatinib Impurity C into a 100 mL volumetric flask and dilute to the mark with diluent.
2.4.3. Sample Solution (1000 µg/mL of Afatinib)
Accurately weigh about 50 mg of the Afatinib drug substance into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well. Filter the solution through a 0.22 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
Specificity
The method demonstrated good specificity in the presence of other related substances and degradation products. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions. The peak for Afatinib Impurity C was found to be pure and free from any co-eluting peaks.
Linearity
The linearity of the method was established by analyzing a series of solutions of Afatinib Impurity C at different concentrations.
Table 2: Linearity Data for Afatinib Impurity C
| Concentration (µg/mL) | Peak Area |
| 0.25 | 1250 |
| 0.50 | 2510 |
| 1.00 | 5025 |
| 1.50 | 7540 |
| 2.00 | 10050 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was determined by recovery studies, by spiking known amounts of Afatinib Impurity C into the Afatinib drug substance.
Table 3: Accuracy Data for Afatinib Impurity C
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50 | 0.50 | 0.49 | 98.0 |
| 100 | 1.00 | 1.01 | 101.0 |
| 150 | 1.50 | 1.48 | 98.7 |
| Average Recovery | 99.2% |
Precision
The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the sample (method precision).
Table 4: Precision Data for Afatinib Impurity C
| Precision Type | Parameter | Result (%RSD) |
| System Precision | Peak Area (n=6) | 0.8 |
| Method Precision | Impurity C Content (n=6) | 1.2 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for Afatinib Impurity C were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ for Afatinib Impurity C
| Parameter | Concentration (µg/mL) |
| LOD | 0.08 |
| LOQ | 0.25 |
Calculation
The percentage of Afatinib Impurity C in the Afatinib drug substance is calculated using the following formula:
Where:
-
Area_impurity : Peak area of Impurity C in the sample chromatogram
-
Area_standard : Average peak area of Impurity C in the standard chromatogram
-
Conc_standard : Concentration of Impurity C in the standard solution (µg/mL)
-
Conc_sample : Concentration of Afatinib in the sample solution (µg/mL)
-
Purity_standard : Purity of the Afatinib Impurity C reference standard (%)
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be checked before starting the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of replicate injections | ≤ 5.0% |
Visualizations
Application Notes and Protocols for the Use of Afatinib Impurity C as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It is used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Afatinib Impurity C has been identified as the (R)-enantiomer of Afatinib. Its diligent monitoring and control are essential. This document provides detailed application notes and protocols for the use of Afatinib Impurity C as a reference standard in analytical procedures.
Chemical Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Chirality |
| Afatinib | (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | 850140-72-6 | C₂₄H₂₅ClFN₅O₃ | 485.94 g/mol | S-isomer |
| Afatinib Impurity C | (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | 945553-91-3 | C₂₄H₂₅ClFN₅O₃ | 485.94 g/mol | R-isomer |
Application: Chiral Purity Analysis of Afatinib
Afatinib Impurity C is primarily used as a reference standard for the chiral purity analysis of Afatinib drug substance and formulated products. The presence of the unintended (R)-isomer must be quantified to ensure the stereochemical integrity of the active pharmaceutical ingredient (API). A validated chiral High-Performance Liquid Chromatography (HPLC) method is the standard approach for this analysis.
Experimental Protocol: Chiral HPLC Method for Afatinib
This protocol is based on the method developed by C. Purushotham Reddy, et al. for the separation of Afatinib and its R-isomer (Afatinib Impurity C)[1].
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK-IE (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol: Methyl Tertiary Butyl Ether (MTBE): Diethyl Amine (DEA) (80:20:0.1, v/v/v).
-
Afatinib Reference Standard.
-
Afatinib Impurity C Reference Standard.
-
HPLC grade Methanol, MTBE, and DEA.
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK-IE (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: MTBE: DEA (80:20:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
3. Preparation of Solutions:
-
Diluent: Mobile Phase.
-
Standard Stock Solution of Afatinib Impurity C (R-isomer): Accurately weigh about 5 mg of Afatinib Impurity C reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Stock Solution of Afatinib (S-isomer): Accurately weigh about 25 mg of Afatinib reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution: Mix equal volumes of the Standard Stock Solutions of Afatinib and Afatinib Impurity C.
-
Test Sample Preparation: Accurately weigh a quantity of the Afatinib sample equivalent to 25 mg and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify the separation of the two enantiomers. The resolution between the Afatinib and Afatinib Impurity C peaks should be greater than 2.0.
-
Inject the Test Sample solution.
-
Identify the peaks of Afatinib and Afatinib Impurity C in the sample chromatogram based on their retention times.
-
Calculate the percentage of Afatinib Impurity C in the sample using the area normalization method or by using the response factor if determined.
Quantitative Data Summary
The following table summarizes the validation parameters of the described chiral HPLC method[1].
| Parameter | Result |
| Linearity Range (for Impurity C) | LOQ to 150% of the specification limit |
| Correlation Coefficient (r²) | 0.998 |
| Limit of Detection (LOD) | 0.00005 mg/mL |
| Limit of Quantitation (LOQ) | 0.00015 mg/mL |
| Accuracy (% Recovery) | 95.65% to 100.73% |
| Precision (%RSD) | < 2% |
| Solution Stability | Stable for up to 48 hours |
Estimated Chromatographic Parameters:
| Compound | Estimated Retention Time (min) |
| Afatinib Impurity C (R-isomer) | ~11 |
| Afatinib (S-isomer) | ~14 |
Note: Retention times are estimated from the chromatograms presented in the source literature and may vary depending on the specific system and column used.
Visualizations
Afatinib Signaling Pathway
Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling pathways driven by the ErbB family of receptors.
References
Application Note: Chromatographic Separation of Afatinib Isomers and Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed methodologies for the chromatographic separation of Afatinib, its isomers, and related impurities. Afatinib, an irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), requires robust analytical methods to ensure its quality, efficacy, and safety. This document outlines protocols for reverse-phase high-performance liquid chromatography (RP-HPLC), ultra-performance liquid chromatography (UPLC), and chiral HPLC for the comprehensive analysis of Afatinib in bulk drug substances and pharmaceutical dosage forms.
Introduction
Afatinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] The manufacturing process and degradation pathways of Afatinib can lead to the formation of various impurities, including geometric isomers, enantiomers, and degradation products, which may impact its therapeutic effect and safety profile.[3] Therefore, sensitive and specific analytical methods are crucial for the separation and quantification of these related substances. This application note details validated chromatographic methods for the analysis of Afatinib and its associated impurities.
Signaling Pathway of Afatinib
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR (ErbB1) and HER2 (ErbB2), thereby inhibiting their signaling activity.[4] This blockade prevents the downstream activation of key signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][5][6][7] The irreversible binding of Afatinib provides a sustained inhibition of these pathways in cancer cells.
Caption: Afatinib's inhibition of EGFR and HER2 signaling pathways.
Experimental Workflow
The general workflow for the chromatographic analysis of Afatinib involves sample preparation, instrument setup, data acquisition, and analysis. A systematic approach ensures reproducible and accurate results.
Caption: General workflow for chromatographic analysis of Afatinib.
Chromatographic Methods and Protocols
RP-HPLC Method for Impurities and Degradation Products
This method is suitable for the separation of Afatinib from its process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm)[1] or X-Bridge C18 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase A | 10 mM Ammonium acetate buffer (pH 6.7)[1] or 0.01 mol/L Potassium dihydrogen phosphate (pH 3.0)[8] |
| Mobile Phase B | Acetonitrile[8] or Methanol |
| Gradient Elution | A gradient program should be optimized to separate all impurities. A typical gradient might be: 0-25 min: 25% to 65% B 25-35 min: 65% B 35-36 min: 65% to 25% B 36-45 min: 25% B[8] |
| Flow Rate | 1.0 mL/min[6][8] |
| Detection | UV at 256 nm[6] or 230 nm[8] |
| Column Temperature | 30 °C[8] |
| Injection Volume | 10-50 µL[8][9] |
Protocol:
-
Preparation of Mobile Phase: Prepare the mobile phases as described in the table. Filter and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Afatinib reference standard in the diluent (e.g., methanol) to obtain a known concentration.
-
Sample Solution Preparation: For bulk drug, accurately weigh and dissolve the sample in the diluent. For tablets, weigh and finely powder not fewer than 20 tablets. Take a quantity of powder equivalent to a single dose, dissolve in the diluent, sonicate for 10 minutes, and filter through a 0.45 µm filter.[9]
-
System Suitability: Inject the standard solution multiple times to check for system suitability parameters like theoretical plates, tailing factor, and reproducibility.
-
Analysis: Inject the sample solution and record the chromatogram. Identify and quantify the impurities based on their retention times relative to the main Afatinib peak.
Chiral HPLC Method for Enantiomeric Separation
This method is designed to separate the S-enantiomer (Afatinib) from its R-enantiomer.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALPAK-IE (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol: Methyl Tertiary Butyl Ether: Diethylamine (80:20:0.1, v/v/v)[2] |
| Elution Mode | Isocratic[2] |
| Flow Rate | 0.7 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Column Temperature | 20 °C[2] |
| Injection Volume | 20 µL |
Protocol:
-
Preparation of Mobile Phase: Premix the mobile phase components in the specified ratio. Filter and degas.
-
Standard and Sample Preparation: Prepare solutions of the racemic mixture and the test sample in the mobile phase at a concentration of approximately 0.5 mg/mL.[2]
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the solutions and record the chromatograms. The two enantiomers should be well-separated.
UPLC Method for Related Substances
This UPLC method offers a rapid and high-resolution separation of Afatinib and its known impurities.
Instrumentation:
-
UPLC system with a UV or PDA detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.1% v/v formic acid in Milli-Q water[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient Elution | A rapid gradient with a total run time of 12 minutes.[10] |
| Flow Rate | Optimized for the UPLC system (typically 0.3-0.5 mL/min) |
| Detection | UV/PDA detector |
| Column Temperature | Ambient or controlled |
Protocol:
-
Solution Preparation: Prepare mobile phases, standard, and sample solutions as described for the HPLC methods, adjusting concentrations as needed for the sensitivity of the UPLC system.
-
System Priming and Equilibration: Prime the system with the mobile phases and equilibrate the column.
-
Analysis: Inject the prepared solutions. The shorter run time allows for higher throughput analysis.[10]
Data Presentation
The following tables summarize the key performance characteristics of the described chromatographic methods.
Table 1: RP-HPLC Method Performance
| Parameter | Value | Reference |
| Linearity Range | 10-50 µg/mL | [6] |
| Correlation Coefficient (r²) | 0.999 | [6] |
| Recovery | 99.48% | [6] |
| Limit of Detection (LOD) | Varies by impurity | |
| Limit of Quantification (LOQ) | Varies by impurity |
Table 2: Chiral HPLC Method Performance
| Parameter | Value | Reference |
| Linearity Range (R-isomer) | LOQ level to 150% | [2] |
| Correlation Coefficient (r²) | 0.998 | [2] |
| LOD (R-isomer) | 0.00005 mg/mL | [2][4] |
| LOQ (R-isomer) | 0.00015 mg/mL | [2][4] |
| Recovery (R-isomer) | 95.65% to 100.73% | [2] |
Table 3: UPLC Method Performance
| Parameter | Value | Reference |
| Run Time | 12 minutes | [10] |
| LOQ (Impurities) | 0.02 ppm to 0.05 ppm | [10] |
| Recovery (Impurities) | 96.9% to 101.8% | [10] |
Conclusion
The chromatographic methods detailed in this application note provide robust and reliable approaches for the separation and quantification of Afatinib, its isomers, and impurities. The RP-HPLC method is well-suited for routine quality control, while the chiral HPLC method is essential for controlling enantiomeric purity. The UPLC method offers a significant advantage in terms of speed and resolution for the analysis of related substances. Proper implementation of these methods will ensure the quality and safety of Afatinib drug products.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating Assay for Afatinib
Introduction
Afatinib is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, utilized in the treatment of non-small cell lung cancer (NSCLC).[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products, regulatory bodies like the International Council for Harmonisation (ICH) mandate the development of stability-indicating assay methods (SIAMs). A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
This application note provides a comprehensive protocol for developing a stability-indicating assay for Afatinib using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology covers forced degradation studies to identify potential degradation pathways and the validation of the analytical method in accordance with ICH Q2(R1) guidelines.
Signaling Pathway of Afatinib
Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR and HER2, thereby inhibiting downstream signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Afatinib inhibits EGFR and HER2 signaling pathways.
Experimental Protocols
1. Materials and Reagents
-
Afatinib dimaleate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Milli-Q water
2. Chromatographic Conditions
A gradient reverse-phase HPLC method was developed for the quantification of Afatinib and its degradation products.
| Parameter | Condition |
| Column | X-Terra RP-8, 250 x 4.6mm, 5µm |
| Mobile Phase A | Aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0 with o-phosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (70:30 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Afatinib dimaleate in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with mobile phase.
4. Forced Degradation Studies
Forced degradation studies were performed to assess the stability-indicating nature of the method.[1][3]
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH and dilute to 10 mL with mobile phase.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute to 10 mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours. Dissolve an appropriate amount in methanol to achieve a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Dissolve an appropriate amount in methanol to achieve a concentration of 100 µg/mL.
References
Application Note: Quantitative Analysis of Afatinib Impurity C using 1H-qNMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afatinib is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of non-small cell lung cancer (NSCLC). During the synthesis and storage of Afatinib, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product.[1] Therefore, accurate quantification of these impurities is a critical aspect of quality control in pharmaceutical manufacturing.
Afatinib Impurity C, chemically known as (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, is one such potential impurity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the quantification of impurities without the need for a specific reference standard for each impurity.[2][3] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[3]
This application note provides a detailed protocol for the quantification of Afatinib Impurity C in a sample matrix using 1H-qNMR with an internal standard.
Principle of qNMR for Impurity Quantification
Quantitative NMR relies on the principle that the integrated area of a specific resonance signal is directly proportional to the molar concentration of the corresponding nucleus in the sample. By comparing the integral of a signal from the analyte (Afatinib Impurity C) to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[4]
The purity of the analyte can be calculated using the following equation:
Where:
-
I_analyte and I_std are the integral values of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_std are the number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MW_analyte and MW_std are the molecular weights of the analyte and internal standard.
-
m_analyte and m_std are the masses of the sample and internal standard.
-
Purity_std is the certified purity of the internal standard.
Experimental Protocol
Materials and Equipment
-
Sample: Afatinib sample containing Impurity C
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a proton probe
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Analytical Balance: Capable of weighing to ± 0.01 mg
-
Volumetric flasks, pipettes, and syringes
-
Vortex mixer
Sample Preparation
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid into a 10 mL volumetric flask. Dissolve in and dilute to volume with DMSO-d6.
-
Sample Preparation: Accurately weigh approximately 20 mg of the Afatinib sample containing Impurity C into a vial.
-
qNMR Sample Preparation: To the vial containing the weighed sample, add a precise volume (e.g., 0.5 mL) of the internal standard stock solution. Then, add a sufficient volume of DMSO-d6 to bring the total volume to approximately 0.7 mL.
-
Dissolution: Vortex the vial for at least 1 minute to ensure complete dissolution of both the sample and the internal standard.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
1H-NMR Data Acquisition
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30)
-
Acquisition Parameters:
-
Spectral Width (SW): 20 ppm
-
Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio of at least 150 for the signals of interest)
-
Relaxation Delay (D1): 5 x T1 (A long relaxation delay of at least 30 seconds is recommended to ensure full relaxation of all protons, which is crucial for accurate quantification).
-
Acquisition Time (AQ): At least 3 seconds
-
Temperature: 298 K
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral region.
-
Signal Selection:
-
Internal Standard (Maleic Acid): Select the singlet signal of the two olefinic protons, which appears around δ 6.2 ppm in DMSO-d6.
-
Afatinib Impurity C: Based on the structure of Afatinib Impurity C, a unique and well-resolved signal should be chosen for quantification. The protons of the dimethylamino group are expected to produce a singlet at approximately δ 2.2 ppm. This signal is often well-separated from other signals and can be used for quantification.
-
Afatinib: The corresponding dimethylamino protons on Afatinib appear at a similar chemical shift. If the goal is to quantify the impurity relative to the active pharmaceutical ingredient (API), a distinct signal for Afatinib must also be chosen.
-
-
Integration: Integrate the selected signals for the internal standard and Afatinib Impurity C. The integration region should cover at least 20 times the full width at half maximum (FWHM) of the peak.
-
Calculation: Use the purity equation provided above to calculate the amount of Afatinib Impurity C in the sample.
Data Presentation
The following table presents representative data for the qNMR quantification of Afatinib Impurity C.
| Parameter | Value |
| Internal Standard (Maleic Acid) | |
| Mass (m_std) | 10.25 mg |
| Molecular Weight (MW_std) | 116.07 g/mol |
| Purity (Purity_std) | 99.8% |
| Number of Protons (N_std) | 2 |
| Integral (I_std) | 1.00 |
| Sample (Afatinib with Impurity C) | |
| Mass (m_analyte) | 20.50 mg |
| Afatinib Impurity C | |
| Molecular Weight (MW_analyte) | 485.95 g/mol |
| Number of Protons (N_analyte) | 6 (dimethylamino group) |
| Integral (I_analyte) | 0.085 |
| Calculated Purity of Impurity C | 0.49% (w/w) |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical quantification.
Diagrams
Caption: Afatinib Signaling Pathway Inhibition.
Caption: Experimental Workflow for qNMR Quantification.
Conclusion
1H-qNMR is a highly accurate and precise method for the quantification of Afatinib Impurity C. It offers the significant advantage of not requiring an isolated standard of the impurity for quantification, thereby simplifying the analytical workflow. The protocol detailed in this application note provides a robust framework for the implementation of qNMR in the quality control of Afatinib drug substance and product, ensuring the safety and efficacy of the final pharmaceutical product. Proper optimization of experimental parameters, particularly the relaxation delay, is critical for obtaining accurate quantitative results.
References
- 1. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting peak tailing in Afatinib Impurity C HPLC analysis
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Afatinib and its related substances, with a specific focus on resolving peak tailing for Afatinib Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing describes a phenomenon where a chromatogram peak is asymmetrical, with a "tail" extending from the peak maximum towards the end of the run.[1] This distortion occurs when a portion of the analyte is retained longer on the column than the main portion.[2] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), which are calculated from the peak widths at a specific percentage of the peak height (commonly 5% for Tf and 10% for As).[1][3] An ideal, symmetrical peak has a Tailing Factor of 1.0. A value greater than 1.2 is often considered significant tailing.
Q2: Why is my peak for Afatinib Impurity C particularly prone to tailing?
A2: Afatinib Impurity C, with the chemical name (R,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, contains a basic dimethylamino functional group.[4][5] This basic group can engage in secondary interactions with acidic residual silanol groups (Si-OH) present on the surface of standard silica-based HPLC columns.[2][6] This strong, non-ideal interaction delays the elution of some analyte molecules, resulting in a tailed peak shape.[2]
Q3: How does peak tailing affect my quantitative results?
A3: Severe peak tailing can significantly compromise the accuracy and precision of your analysis.[1][3] It complicates peak integration by making it difficult to determine the true start and end points of the peak, which can lead to inaccurate area calculations.[3] Furthermore, tailing reduces the resolution between closely eluting peaks, potentially causing co-elution and compromising the purity assessment.[3]
Q4: How can I determine if the peak tailing is a system-wide problem or specific to my analyte?
A4: Observe all the peaks in your chromatogram. If all peaks are tailing, the issue is likely a physical or mechanical problem with the HPLC system or the column itself, such as a column void, excessive dead volume, or a blocked frit.[2][6] If only the peak for Afatinib Impurity C (and potentially other basic analytes) is tailing while neutral compounds produce symmetrical peaks, the cause is almost certainly a chemical interaction between your analyte and the stationary phase.[2]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to identifying and resolving the cause of peak tailing for Afatinib Impurity C.
Step 1: Initial Diagnosis
Begin by determining the nature of the tailing as described in FAQ Q4 . The flowchart below outlines the troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Step 2: Addressing Chemical & Method-Related Tailing (Most Common)
This is the most likely cause for Afatinib Impurity C. The secondary interactions between the analyte and the column's stationary phase must be minimized.
Caption: Interaction between Impurity C's basic amine and column silanols.
Solutions:
-
Mobile Phase Optimization:
-
Use a Basic Additive: Introduce a small concentration (e.g., 0.1%) of a basic "masking agent" like Diethylamine (DEA) or Triethylamine (TEA) into your mobile phase.[7] These agents compete with the basic analyte for the active silanol sites, effectively masking them and improving peak shape.[7][8]
-
Adjust pH with a Buffer: Control the mobile phase pH using a suitable buffer (e.g., phosphate, acetate).[7][9] For a basic analyte like Impurity C, lowering the aqueous phase pH to between 2.5 and 3.5 will protonate the residual silanol groups, reducing their ability to interact with the protonated basic analyte. Ensure the chosen pH is stable and does not cause analyte or column degradation.[3][10]
-
-
HPLC Column Selection:
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped," a process that chemically converts most surface silanol groups into less reactive siloxane bridges.[1][2] Using such a column is one of the most effective ways to reduce secondary interactions.
-
Consider an Alternative Stationary Phase: If tailing persists, explore columns with different surface chemistries, such as those with embedded polar groups or polymer-based columns, which are less prone to silanol interactions.
-
-
Sample and Injection Parameters:
-
Reduce Sample Load: Column overload can cause both peak tailing and fronting.[6][11] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[3]
-
Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of equal strength to the initial mobile phase.[6] Injecting a sample in a very strong solvent can cause peak distortion.
-
Step 3: Addressing Physical & System-Wide Tailing
If all peaks are tailing, investigate the following physical issues:
-
Check for Dead Volume: Excessive tubing length or poorly made connections can create dead volume where the sample can diffuse, causing tailing.[2] Ensure all fittings are tight and tubing is cut cleanly and is as short as possible.
-
Inspect the Column: A void at the column inlet or a blocked frit can disrupt the sample band and cause tailing for all peaks.[3][6] Try reversing and flushing the column (if permitted by the manufacturer's instructions) or replacing the inlet frit.[11] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[11]
-
Use a Guard Column: A guard column can protect your analytical column from particulates and strongly retained matrix components that might cause blockages and peak shape issues.[3]
Experimental Protocols and Data
Table 1: Example RP-HPLC Method for Afatinib and Impurities
This table provides a starting point for method development, incorporating principles to minimize peak tailing for basic impurities.
| Parameter | Recommended Condition |
| Column | High-Purity, End-Capped C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Diethylamine in 20mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) |
Protocol: Mobile Phase A Preparation (0.1% DEA in 20mM KH₂PO₄, pH 3.0)
-
Weigh the appropriate amount of Potassium Dihydrogen Phosphate (KH₂PO₄) to prepare a 20mM solution in 1 L of HPLC-grade water.
-
Dissolve the salt completely using a magnetic stirrer.
-
Carefully add 1.0 mL of Diethylamine (DEA) to the 1 L buffer solution.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid while continuously monitoring with a calibrated pH meter.
-
Filter the final mobile phase through a 0.45 µm membrane filter to remove particulates.[7]
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the pump.[7]
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Solution(s) |
| Only Impurity C peak tails | Secondary interaction with silanols | 1. Add 0.1% DEA or TEA to mobile phase.[7][8]2. Lower mobile phase pH to ~3.0 with a buffer.[3]3. Use a modern, end-capped C18 column.[2] |
| Column overload | 1. Reduce injection volume.2. Dilute the sample.[3] | |
| All peaks in chromatogram tail | Column void or blockage | 1. Reverse and flush the column (if allowed).2. Replace the column inlet frit.3. Replace the column.[3][11] |
| Excessive dead volume | 1. Check all fittings and connections.2. Use shorter lengths of tubing where possible.[2] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. alentris.org [alentris.org]
- 5. Afatinib Impurity C - Protheragen [protheragen.ai]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. wjpls.org [wjpls.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
how to improve sensitivity for low-level Afatinib impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low-level Afatinib impurities during analytical experiments.
Troubleshooting Guide: Enhancing Sensitivity for Low-Level Afatinib Impurities
This guide addresses common issues encountered during the analysis of Afatinib impurities and provides systematic solutions to improve detection sensitivity.
Problem: Poor sensitivity and high limit of detection (LOD) / limit of quantification (LOQ) for Afatinib impurities.
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Chromatographic Conditions | Mobile Phase Optimization: Adjust the pH of the aqueous phase. For Afatinib, a slightly acidic mobile phase (e.g., 0.1% formic acid or pH 3.0 with o-phosphoric acid) can improve peak shape and ionization efficiency in LC-MS.[1][2] Gradient Elution: Employ a gradient elution program to effectively separate impurities from the main peak and reduce baseline noise.[1][3] Column Selection: Use a high-efficiency column with a smaller particle size (e.g., ≤1.8 µm) and a suitable stationary phase like C18 or PFP (Pentafluorophenyl).[1] | Improved peak resolution, reduced peak tailing, and a more stable baseline, leading to lower LOD and LOQ values. |
| Inadequate Detector Settings | Wavelength Selection (UV/DAD): Select the UV detection wavelength at the absorption maximum of the impurities, which may differ from Afatinib (e.g., 254 nm or 258 nm).[1][4] If impurities have different maxima, a Diode Array Detector (DAD) can monitor multiple wavelengths. Mass Spectrometry (MS) Parameters: Optimize MS parameters such as capillary voltage, desolvation gas flow, and collision energy for each impurity.[5] Use Multiple Reaction Monitoring (MRM) for targeted impurities to significantly enhance sensitivity and selectivity.[6] | Increased signal-to-noise ratio for impurity peaks. Significantly lower detection limits, often in the ng/mL to pg/mL range with MS detection.[6] |
| Sample Preparation Issues | Sample Concentration: If sensitivity is still low, consider concentrating the sample using techniques like solid-phase extraction (SPE) or evaporation of the solvent. Diluent Selection: Ensure the sample diluent is compatible with the mobile phase to avoid peak distortion. Methanol is often a suitable diluent.[4] | Higher analyte concentration injected onto the column, resulting in a stronger detector response. |
| Instrumental Limitations | System Evaluation: Use a system with lower baseline noise and higher detector sensitivity, such as an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[1][7] | UPLC systems provide better peak resolution and sensitivity compared to traditional HPLC.[1] MS/MS detection offers the highest specificity and sensitivity for impurity quantification.[6][7] |
Experimental Workflow for Afatinib Impurity Analysis
Caption: A generalized workflow for the analysis of Afatinib impurities, from sample preparation to data reporting.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting Afatinib impurities?
A1: The most common and effective techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS/MS).[1][2][4][8] UPLC-MS/MS is particularly powerful for achieving high sensitivity and specificity for low-level impurities.[6][7]
Q2: How can I identify unknown impurities in my Afatinib sample?
A2: Forced degradation studies are a crucial first step to intentionally degrade the Afatinib drug substance under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][9] This helps in generating potential degradation products. The subsequent analysis of these stressed samples using LC-MS/MS, particularly with high-resolution mass spectrometry (e.g., Q-TOF), allows for the structural characterization of the unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[3]
Troubleshooting Logic for Impurity Identification
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
addressing Afatinib Impurity C instability during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Afatinib Impurity C during analytical experiments.
Troubleshooting Guides
Issue: Apparent Instability or Variability of Afatinib Impurity C Peak in HPLC Analysis
This guide addresses the common issue of inconsistent peak areas or the appearance of new, unexpected peaks related to Afatinib Impurity C during High-Performance Liquid Chromatography (HPLC) analysis.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Detailed Explanation |
| Mobile Phase pH | Maintain mobile phase pH between 3.0 and 7.0. A neutral pH of 6.7 has been shown to be effective. | Afatinib and its impurities can be susceptible to pH-dependent hydrolysis. Acidic or basic conditions in the mobile phase can accelerate the degradation of Afatinib Impurity C. |
| Solvent Composition | Use a well-characterized and validated mobile phase composition, such as an ammonium acetate buffer with acetonitrile. | The polarity and composition of the mobile phase can influence the stability of the analyte. Ensure consistent and accurate preparation of the mobile phase. |
| Column Temperature | Maintain a consistent and controlled column temperature, for example, at 30°C. | Elevated temperatures can provide the energy needed for degradation reactions to occur on the column. |
| Light Exposure | Protect the sample and standard solutions from light by using amber vials or covering the autosampler with a UV-protective shield. | Photodegradation can be a significant factor in the instability of afatinib and its impurities. |
| Sample Solvent | Dissolve and dilute samples and standards in a solvent that is compatible with the mobile phase and in which the impurity is known to be stable. | Incompatibility between the sample solvent and the mobile phase can cause peak distortion or on-column precipitation and degradation. |
| Contaminated Solvents or Reagents | Use high-purity, HPLC-grade solvents and freshly prepared buffers. | Impurities in the solvents or buffers can react with Afatinib Impurity C, leading to its degradation. |
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is Afatinib Impurity C?
A1: Afatinib Impurity C is a degradation product of afatinib.[1] Its chemical name is (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, and its CAS number is 945553-91-3.[2][3] It is also sometimes referred to as the (R)-Isomer of Afatinib.
Q2: Why is the stability of Afatinib Impurity C a concern during analysis?
A2: The stability of any impurity is crucial for accurate quantification in pharmaceutical analysis. If Afatinib Impurity C degrades during the analytical process, it can lead to underestimation of its actual amount in the sample, potentially impacting the quality and safety assessment of the drug product.
Q3: Under what conditions is Afatinib known to degrade, leading to the formation of impurities like Impurity C?
A3: Forced degradation studies have shown that afatinib is unstable under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions.[4] A study by Chavan et al. (2019) identified eleven degradation products under these various stress conditions.[4]
Q4: What are the recommended storage conditions for analytical samples containing Afatinib and its impurities?
A4: To minimize degradation, it is recommended to store samples and standard solutions at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing (-20 °C or lower) may be necessary. Always perform stability studies of your analytical solutions to determine appropriate storage conditions and duration.
Q5: Are there any validated analytical methods available for the analysis of Afatinib and its impurities?
A5: Yes, several stability-indicating HPLC and UPLC methods have been published for the determination of afatinib and its related substances. A key study by Chavan et al. (2019) describes an HPLC method that successfully separates afatinib from its degradation products.[4]
Experimental Protocols
Stability-Indicating HPLC Method for Afatinib and its Impurities
This method is based on the work by Chavan et al. (2019) for the separation of Afatinib and its degradation products.[4]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: Agilent Eclipse plus C18 (150 × 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 6.7).[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-32 min: 90-10% B
-
32-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies on afatinib to identify potential degradation products like Impurity C.
-
Preparation of Stock Solution: Prepare a stock solution of afatinib in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 80°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 80°C for 2 hours.
-
Neutral Hydrolysis: Reflux the stock solution in water at 80°C for 48 hours.
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid drug substance to 100°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 7 days.
-
-
Sample Analysis: Before and after exposure to stress conditions, dilute the samples appropriately and analyze them using the stability-indicating HPLC method described above.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed sample to identify and quantify the degradation products.
Forced Degradation Study Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. Afatinib Impurity C - Protheragen [protheragen.ai]
- 3. Afatinib Impurity C - CAS - 945553-91-3 | Axios Research [axios-research.com]
- 4. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Better Separation of Afatinib Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the mobile phase for the separation of Afatinib and its impurities by HPLC and UPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Afatinib, offering potential causes and systematic solutions in a question-and-answer format.
Issue 1: Poor resolution between Afatinib and a known impurity.
-
Question: I am observing co-elution or poor separation between the main Afatinib peak and a known impurity. How can I improve the resolution?
-
Answer: Achieving adequate resolution is critical for accurate quantification. Here’s a step-by-step approach to address this issue:
-
Optimize Mobile Phase Strength (% Organic):
-
Isocratic Elution: If you are using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention times of both Afatinib and its impurities, potentially leading to better separation.
-
Gradient Elution: If you are using a gradient, decrease the initial percentage of the organic solvent or make the gradient slope shallower. This allows more time for the components to interact with the stationary phase, which can improve resolution.
-
-
Adjust Mobile Phase pH:
-
Afatinib is a basic compound. The pH of the mobile phase significantly influences the ionization state and, therefore, the retention of Afatinib and its impurities.
-
For basic compounds on a C18 column, working at a low pH (e.g., 2.5-3.5) with a buffer like phosphate or an additive like formic acid can protonate silanol groups on the silica surface, reducing peak tailing and improving peak shape.[1]
-
Experiment with slight adjustments to the pH (e.g., ± 0.2 pH units) to see if the selectivity between Afatinib and the impurity changes.
-
-
Change the Organic Modifier:
-
If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the selectivity of the separation.
-
-
Consider a Different Column:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.
-
-
Issue 2: Peak tailing observed for the Afatinib peak.
-
Question: The peak for Afatinib is showing significant tailing, making integration and quantification difficult. What is causing this and how can I fix it?
-
Answer: Peak tailing for basic compounds like Afatinib is a common issue in reversed-phase HPLC.[2][3] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column.[3][4]
-
Solutions:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) using a buffer or acid modifier will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[1]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v).[1] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Afatinib.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column for the analysis of basic compounds.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
-
Issue 3: Inconsistent retention times from one injection to the next.
-
Question: The retention time for Afatinib is shifting between injections, leading to unreliable results. What could be the cause?
-
Answer: Retention time instability can stem from several factors related to the mobile phase and the HPLC system:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A common rule of thumb is to equilibrate for at least 10 column volumes.
-
Mobile Phase Instability:
-
Evaporation: Organic solvents are volatile. If the mobile phase is left standing for a long time, the composition can change due to evaporation, leading to retention time shifts. Prepare fresh mobile phase daily.
-
pH Drift: If using a buffer, ensure it is within its effective buffering range and is stable over time.
-
-
Pump Performance: Inconsistent pump flow can cause retention time variations. Check for leaks in the pump heads and ensure the pump is properly primed and degassed.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: What are the common mobile phases used for the separation of Afatinib and its impurities?
A1: Several mobile phase compositions have been successfully used. The choice depends on the specific column and the impurities being targeted. Common combinations include:
-
Reversed-Phase Gradient UPLC: Acetonitrile and 0.1% v/v formic acid in water.[4]
-
Chiral HPLC: A mixture of methanol, methyl tert-butyl ether (MTBE), and diethylamine (DEA) (e.g., 80:20:0.1 v/v/v).[5]
-
Isocratic UPLC: A mixture of 0.01N potassium dihydrogen orthophosphate and acetonitrile (e.g., 50:50 v/v).[1]
-
Reversed-Phase HPLC: Methanol and water with 0.1% triethylamine (TEA), with the pH adjusted to 3.3 (e.g., 65:35 v/v).[6][7]
Q2: What are some of the known process-related and degradation impurities of Afatinib?
A2: During the synthesis and storage of Afatinib, several impurities can form.[8] Some identified impurities include:
-
(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide (acetamide impurity)[9]
-
1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (hydroxy impurity)[9]
-
Afatinib N-Oxide impurity[9]
-
N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1)[9]
Q3: How can I perform forced degradation studies for Afatinib?
A3: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Afatinib can be subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 80°C.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 80°C.
-
Oxidative Degradation: e.g., 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: e.g., exposing the solid drug to heat (e.g., 105°C).
-
Photolytic Degradation: e.g., exposing the drug solution to UV light.
The goal is to achieve partial degradation (typically 5-20%) and then use the analytical method to separate the degradation products from the parent drug and from each other.
Experimental Protocols & Data
The following tables summarize typical experimental conditions for the analysis of Afatinib and its impurities, based on published methods.
Table 1: UPLC Method for Afatinib and its Impurities [4]
| Parameter | Condition |
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% v/v Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient program should be developed to optimize separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
Table 2: Chiral HPLC Method for Afatinib Isomers [5]
| Parameter | Condition |
| Column | CHIRALPAK-IE (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: MTBE: DEA (80:20:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 254 nm |
Table 3: RP-HPLC Method for Afatinib [6][7]
| Parameter | Condition |
| Column | Agilent C18 (100 x 4.6 mm, 2.5 µm) |
| Mobile Phase | Methanol: Water (with 0.1% TEA, pH 3.3) (65:35 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 26°C (Ambient) |
| Detection Wavelength | 256 nm |
Visualization
The following diagram illustrates a logical workflow for troubleshooting mobile phase optimization in the analysis of Afatinib and its impurities.
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. CN110563711A - Afatinib degraded impurity compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. syncsci.com [syncsci.com]
column selection guide for Afatinib impurity profiling
This technical support center provides guidance on column selection, troubleshooting, and frequently asked questions for the impurity profiling of Afatinib.
Column Selection Guide for Afatinib Impurity Profiling
Choosing the appropriate HPLC or UPLC column is critical for the successful separation and quantification of Afatinib and its impurities. The selection process depends on the nature of the impurities to be analyzed, such as process-related impurities, degradation products, or isomers.
Key Considerations for Column Selection:
-
Stationary Phase Chemistry: Reversed-phase chromatography with C18 columns is the most common approach for Afatinib and its related substances. However, for specific separations, other stationary phases like Pentafluorophenyl (PFP) or chiral phases may be necessary.
-
Particle Size and Column Dimensions: UPLC columns with smaller particle sizes (e.g., 1.8 µm) and shorter lengths can provide faster analysis times and higher resolution compared to traditional HPLC columns.[1][2]
-
Type of Impurities:
-
Process-Related and Degradation Impurities: C18 and PFP columns are generally effective for separating a broad range of these impurities.
-
Geometric Isomers (cis/trans): C18 columns can often separate geometric isomers, but optimization of mobile phase and temperature may be required.
-
Enantiomers: Chiral columns, such as those with a bonded amylose-trichlorobenzene carbamic acid ester stationary phase, are necessary for the separation of enantiomeric impurities.
-
Recommended Columns and Performance Data
Below is a summary of recommended columns for Afatinib impurity profiling, compiled from various analytical methods.
| Column Name | Stationary Phase | Dimensions (mm) | Particle Size (µm) | Key Separations | Mobile Phase Example | Reference |
| Acquity UPLC HSS PFP | Pentafluorophenyl | 100 x 2.1 | 1.8 | Separation of Afatinib and five known impurities. Good for stability-indicating methods. | A: 0.1% v/v formic acid in waterB: Acetonitrile (Gradient) | [1] |
| X-Terra RP-8 | C8 | 250 x 4.6 | 5 | Quantitative estimation of Afatinib in tablet formulations. | A: Potassium dihydrogen orthophosphate buffer (pH 3.0)B: Acetonitrile:Methanol (70:30 v/v) (Gradient) | |
| Agilent Eclipse Plus C18 | C18 | 150 x 4.6 | 5 | Separation of Afatinib and its degradation products from forced degradation studies. | Ammonium acetate buffer (10 mM, pH 6.7) (Gradient) | |
| CHIRALPAK-IE | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | 250 x 4.6 | 5 | Separation of R- and S-isomers of Afatinib. | Methanol:Methyl tertiary butyl ether:Diethyl amine (80:20:0.1 v/v) (Isocratic) | [3] |
| YMC Triart C18 | C18 | 250 x 4.6 | 3 | Detection of genotoxic impurities of Afatinib maleate. | A: 0.01mol/L potassium dihydrogen phosphate solution (pH 3.0)B: Acetonitrile (Gradient) |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate column for your Afatinib impurity profiling experiment.
Column selection decision tree.
Experimental Protocol: Stability-Indicating UPLC Method
This protocol is a representative example of a validated UPLC method for the determination of Afatinib and its related substances.[1]
1. Chromatographic Conditions:
-
Column: Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% v/v formic acid in Milli-Q water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 2.0 30 8.0 60 10.0 80 11.0 10 | 12.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm
-
Injection Volume: 2 µL
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Afatinib reference standard in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) and dilute to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the Afatinib drug substance or crushed tablets in the diluent to achieve a known concentration.
-
Impurity Spiked Solution: Prepare a solution of Afatinib and spike it with known impurities at the desired concentration levels (e.g., at the reporting threshold).
3. Forced Degradation Studies (for method validation):
To demonstrate the stability-indicating nature of the method, subject the Afatinib sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 15 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
Neutralize the acid and base-stressed samples before injection.
Troubleshooting Guide
This section addresses common issues encountered during Afatinib impurity profiling.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload. | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure Afatinib and its impurities are in a single ionic form.- Reduce the sample concentration or injection volume. |
| Poor Resolution between Afatinib and Impurities | - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry.- High flow rate. | - Modify the mobile phase composition (e.g., change the organic solvent ratio, buffer concentration, or pH).- Adjust the gradient slope.- Try a column with a different stationary phase (e.g., PFP if using C18).- Reduce the flow rate. |
| Ghost Peaks | - Contaminated mobile phase or diluent.- Carryover from the injector. | - Use fresh, high-purity solvents and reagents.- Implement a needle wash step in the injection sequence. |
| Baseline Drift or Noise | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Purge the pump.- Use fresh mobile phase.- Replace the detector lamp if necessary. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a stable flow rate. |
Troubleshooting Workflow
A logical approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which column is best for separating the cis-isomer of Afatinib?
A C18 column is generally suitable for separating the cis/trans isomers of Afatinib. However, the resolution can be highly dependent on the mobile phase composition and temperature. A Pentafluorophenyl (PFP) column may also provide alternative selectivity for this separation.
Q2: How can I improve the sensitivity of my method for low-level impurities?
To improve sensitivity, you can:
-
Increase the injection volume, but be mindful of potential peak distortion.
-
Optimize the detection wavelength. For Afatinib, 258 nm is commonly used.[1]
-
Use a detector with a longer path length.
-
Ensure your mobile phase is of high purity to minimize baseline noise.
-
Consider using a mass spectrometer (LC-MS) for highly sensitive and specific detection.[4]
Q3: What should I do if I observe new, unknown peaks in my chromatogram?
New peaks may indicate the presence of previously unobserved impurities or degradation products.
-
First, confirm that the peaks are not artifacts from the system or sample preparation (e.g., ghost peaks).
-
If the peaks are real, forced degradation studies can help in identifying potential degradation pathways and the likely structures of the new impurities.[2]
-
Techniques like LC-MS/MS are invaluable for the structural elucidation of unknown impurities.
Q4: Is it necessary to use a gradient elution for Afatinib impurity profiling?
Yes, a gradient elution is typically necessary for Afatinib impurity profiling. This is because the impurities can have a wide range of polarities, and a gradient program allows for the effective elution and separation of all components within a reasonable timeframe.[1]
Q5: How often should I replace my HPLC/UPLC column?
Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. Monitor the column performance by tracking peak shape, resolution, and backpressure. A significant deterioration in performance indicates that the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
References
- 1. researchgate.net [researchgate.net]
- 2. joac.info [joac.info]
- 3. wjpls.org [wjpls.org]
- 4. Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS analysis of Afatinib Impurity C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Afatinib Impurity C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of Afatinib Impurity C?
A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, Afatinib Impurity C, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.
Q2: I am observing significant ion suppression for Afatinib Impurity C. What is the most likely cause?
A2: A common cause of ion suppression in bioanalytical methods is the presence of phospholipids from the sample matrix. These molecules can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source. Other potential causes include high concentrations of salts, proteins, or other endogenous components in your sample extract.
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: You can assess matrix effects by comparing the peak area of Afatinib Impurity C in a sample prepared by spiking the analyte into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. A more qualitative approach is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components.
Q4: What is a suitable internal standard (IS) for the analysis of Afatinib Impurity C?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Afatinib Impurity C. A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute, thus experiencing and compensating for similar matrix effects. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization properties can be used. For Afatinib analysis, Afatinib-d6 has been successfully used as an internal standard.[1]
Troubleshooting Guide
Issue: Poor peak shape (tailing or fronting) for Afatinib Impurity C.
| Possible Cause | Suggested Solution |
| Secondary interactions with the analytical column: | Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a column with end-capping to minimize silanol interactions. |
| Inappropriate mobile phase pH: | Adjust the mobile phase pH to ensure Afatinib Impurity C is in a single ionic state. Given its chemical structure, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) is often a good starting point. |
| Sample solvent mismatch with the mobile phase: | Ensure the final sample solvent is as close in composition and strength to the initial mobile phase as possible. Reconstituting the dried extract in the initial mobile phase is recommended. |
Issue: High variability in quantitative results between replicate injections.
| Possible Cause | Suggested Solution |
| Inconsistent matrix effects: | Improve the sample preparation method to more effectively remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction or solid-phase extraction. |
| Inadequate internal standard correction: | Ensure the chosen internal standard has a retention time very close to that of Afatinib Impurity C and exhibits a similar response to changes in matrix components. |
| Carryover from previous injections: | Optimize the wash steps in your autosampler and the gradient elution to ensure all components are eluted from the column before the next injection. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques that can be adapted for the analysis of Afatinib Impurity C in biological matrices.
Protein Precipitation (PPT)
This is a rapid and simple method but may be less effective at removing all matrix components.
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
Protocol:
-
To 100 µL of plasma/serum sample, add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the sample pH.
-
Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup and is very effective at removing phospholipids and other interferences.
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma/serum sample by adding the internal standard and diluting with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute Afatinib Impurity C and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Supported Liquid Extraction (SLE)
SLE is a high-throughput alternative to LLE that uses a diatomaceous earth solid support. A validated method for Afatinib in serum utilized this technique.[2]
Protocol:
-
To a 100 µL serum sample, add 100 µL of 1% aqueous ammonia containing the internal standard.[2]
-
Load the sample onto a supported liquid extraction plate/cartridge and wait for 5 minutes for it to be absorbed.
-
Apply the extraction solvent (e.g., methyl tert-butyl ether) and allow it to flow through the support by gravity.
-
Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes the reported matrix effect and recovery for Afatinib using a validated LC-MS/MS method, which can serve as a benchmark when developing a method for its impurity.
| Analyte | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Afatinib | Protein Precipitation | 95.7 - 105.2 | 95.0 - 106.0 | [3] |
| Afatinib | Supported Liquid Extraction | 96.4 | 54.0 | [2] |
Visualizations
Caption: A generalized workflow for LC-MS/MS analysis.
Caption: A logic diagram for troubleshooting matrix effects.
References
- 1. repub.eur.nl [repub.eur.nl]
- 2. An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
Technical Support Center: Afatinib and Related Compounds Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chromatographic analysis of Afatinib and its related compounds.
Troubleshooting Guide: Peak Broadening
Peak broadening is a common issue in HPLC analysis that can lead to poor resolution and inaccurate quantification. Below are common causes and solutions for peak broadening observed during the analysis of Afatinib and its related compounds.
Question: What are the common causes of peak broadening in the HPLC analysis of Afatinib and its related compounds?
Answer:
Peak broadening in the analysis of Afatinib, a second-generation tyrosine kinase inhibitor, can arise from several factors related to the chromatographic system, the method parameters, and the sample itself. Common causes include:
-
Column Degradation: Over time, the performance of an HPLC column can degrade due to the loss of stationary phase, contamination, or changes in the packing material.[1] This is a frequent cause of abnormal peak shapes, including broadening and splitting.[1]
-
Sample Overload: Injecting too much sample onto the column can lead to peak fronting or tailing, both of which contribute to broader peaks.[2]
-
Extra-Column Volume: Excessive volume in the tubing, injector, or detector cell outside of the analytical column can cause the sample band to spread, resulting in broader peaks.[3][4]
-
Inappropriate Mobile Phase Composition: A mobile phase that is too strong can cause the analyte to elute too quickly with poor retention and broad peaks. Conversely, a mobile phase that is too weak can lead to excessive retention and band broadening due to diffusion.[5]
-
Secondary Analyte Interactions: Afatinib is a basic compound and can interact with acidic silanol groups on the surface of silica-based stationary phases. This can lead to peak tailing, a form of peak broadening.[2]
-
High Flow Rate: While a faster flow rate can reduce the effects of diffusion, an excessively high flow rate may not allow for proper equilibration of the analyte between the stationary and mobile phases, leading to peak broadening.[3][5]
-
Temperature Gradients: Inconsistent temperature across the column can affect the analyte's movement and contribute to peak broadening.[4]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or the injection solvent is much stronger than the mobile phase, it can cause distorted and broad peaks.[2][4]
Frequently Asked Questions (FAQs)
Q1: My Afatinib peak is showing significant tailing. What should I do?
A1: Peak tailing for basic compounds like Afatinib is often due to secondary interactions with residual silanol groups on the C18 column. Here are some strategies to mitigate this:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Modify the Mobile Phase:
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase. Published methods for Afatinib have successfully used mobile phases containing these additives.[6][7]
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with o-phosphoric acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[8][9]
-
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can contaminate the column and cause tailing. Flush the column with a strong solvent to remove any contaminants.
Q2: I am observing peak fronting for my Afatinib-related compounds. What is the likely cause?
A2: Peak fronting is typically caused by:
-
Sample Overload: The concentration of the sample injected is too high for the column to handle, leading to a saturation effect. Try diluting your sample and reinjecting.[2]
-
Poor Sample Solubility: The analyte may be precipitating on the column. Ensure your sample is fully dissolved in the injection solvent, and that the injection solvent is compatible with the mobile phase.[2]
-
Column Channeling: A void or channel may have formed in the column packing material. This is a sign of column degradation, and the column may need to be replaced.[2]
Q3: All the peaks in my chromatogram are broad. What should I investigate first?
A3: When all peaks are broad, the issue is likely systemic rather than specific to a single compound. Check the following:
-
Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.[3][4]
-
Detector Settings: An incorrect data acquisition rate or a large detector cell volume can cause peak broadening.
-
Column Efficiency: The column may be old or degraded.[1] You can check its performance by injecting a standard compound and calculating the theoretical plates.
-
Mobile Phase Flow Rate: A flow rate that is too high can lead to broader peaks.[5]
Data Presentation: HPLC Methods for Afatinib Analysis
The following table summarizes published HPLC methods for the analysis of Afatinib, providing key experimental parameters.
| Parameter | Method 1[8][9] | Method 2[7] | Method 3[6] |
| Column | X-Terra RP-8 (250x4.6 mm, 5 µm) | Agilent C18 (100mm x 4.6mm, 2.5µm) | Daicel CHIRALPAK-IE (250 X 4.6mm, 5µm) |
| Mobile Phase | A: Aqueous KH2PO4 buffer (pH 3.0) B: Acetonitrile:Methanol (70:30 v/v) | Methanol (65 mL) and 0.1% TEA in water (35 mL, pH 3.3) | MeOH: MTBE: DEA (80:20:0.1) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |
| Detection | 258 nm | 256 nm | 254 nm |
| Column Temp. | Not Specified | Not Specified | 20 °C |
| Injection Vol. | Not Specified | 20 µL | 10 µL |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of Afatinib
This protocol is a generalized procedure based on published methods for the analysis of Afatinib in pharmaceutical dosage forms.
-
Preparation of Mobile Phase (Method 2 Example):
-
Prepare a 0.1% triethylamine (TEA) in water solution by adding 1 mL of TEA to 999 mL of HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.3 using an appropriate acid (e.g., phosphoric acid).
-
Mix 650 mL of HPLC-grade methanol with 350 mL of the 0.1% TEA in water (pH 3.3) solution.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of Afatinib reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol to obtain a stock solution of 1000 µg/mL.[10]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-50 µg/mL).[7]
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters specified in the chosen method (e.g., Method 2 from the table above).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
Record the chromatograms and integrate the peak areas.
-
-
System Suitability:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include theoretical plates, tailing factor, and reproducibility of injections. For Afatinib, theoretical plates were found to be above 2000 in one study.[7]
-
Visualizations
Logical Workflow for Troubleshooting Peak Broadening
Caption: Troubleshooting workflow for peak broadening.
Hypothetical Signaling Pathway Inhibition by Afatinib
Caption: Afatinib inhibiting the EGFR signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. wjpls.org [wjpls.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
dealing with poor reproducibility in Afatinib impurity testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Afatinib and its impurities. Our goal is to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Afatinib?
A1: Afatinib impurities can originate from the manufacturing process or degradation. Process-related impurities may include starting materials, intermediates, and by-products. Degradation products can form under various stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis. It is crucial to have a stability-indicating analytical method that can separate all potential impurities from the active pharmaceutical ingredient (API).
Q2: Which analytical technique is most commonly used for Afatinib impurity testing?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and widely accepted method for the analysis of Afatinib and its impurities.[1][2] Reverse-phase HPLC (RP-HPLC) is typically employed due to its ability to separate compounds with a wide range of polarities.
Q3: What are the critical parameters in an HPLC method for Afatinib impurity analysis that can affect reproducibility?
A3: Several parameters are critical for ensuring the reproducibility of an HPLC method for Afatinib impurity testing. These include:
-
Mobile Phase Composition and pH: Small variations in the mobile phase composition or pH can significantly impact the retention times and peak shapes of ionizable compounds like Afatinib and some of its impurities.
-
Column Chemistry and Temperature: The choice of stationary phase (e.g., C18, C8) and consistent column temperature are vital for achieving reproducible separation.
-
Flow Rate: A stable and accurate flow rate is essential for consistent retention times.
-
Sample Preparation: Inconsistent sample preparation, such as variations in dissolution solvent or sonication time, can lead to variable results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Afatinib impurity testing by HPLC.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows peaks for Afatinib or its impurities with significant tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can compromise the accuracy of integration and quantification. Here are the potential causes and solutions:
-
Cause 1: Secondary Interactions with the Column. Silanol groups on the silica-based stationary phase can interact with basic compounds, causing peak tailing.
-
Solution:
-
Adjust the mobile phase pH to suppress the ionization of the analyte. For a basic compound like Afatinib, a lower pH (around 2.5-4.0) is often beneficial.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol groups.
-
Use an end-capped column or a column with a different stationary phase (e.g., a phenyl-hexyl column) that may exhibit different selectivity.
-
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Problem 2: Shifting Retention Times
Q: I am observing a drift in the retention times of my peaks from one injection to the next. What is causing this instability?
A: Consistent retention times are critical for peak identification and quantification. Fluctuations can be caused by several factors:
-
Cause 1: Inadequate Column Equilibration. The column may not have reached equilibrium with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) with the initial mobile phase conditions before starting the analysis.
-
-
Cause 2: Mobile Phase Instability. The composition of the mobile phase may be changing over time due to evaporation of volatile components or changes in pH.
-
Solution:
-
Prepare fresh mobile phase daily.
-
Keep the mobile phase bottles covered to minimize evaporation.
-
Ensure the mobile phase is well-mixed and degassed.
-
-
-
Cause 3: Fluctuations in Column Temperature. Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Cause 4: Pump and System Leaks. Leaks in the HPLC system can cause pressure fluctuations and, consequently, unstable flow rates and retention times.
-
Solution: Regularly inspect the HPLC system for any leaks in the pump, injector, tubing, and fittings.
-
Problem 3: Inconsistent Impurity Quantification
Q: The percentage of a specific impurity is varying significantly between different runs of the same sample. What could be the reason for this poor reproducibility in quantification?
A: This is a critical issue that can affect the quality assessment of the drug substance.
-
Cause 1: Sample and Standard Instability. Afatinib or its impurities may be degrading in the sample or standard solutions over time.
-
Solution:
-
Investigate the stability of Afatinib and its impurities in the chosen diluent. A study found that Afatinib solutions were stable for up to 48 hours.[3]
-
Prepare samples and standards fresh and analyze them within a validated time frame.
-
Store solutions at an appropriate temperature (e.g., refrigerated) if necessary.
-
-
-
Cause 2: Incomplete Sample Dissolution. If the sample is not fully dissolved, the concentration of the analyte and its impurities will be inconsistent.
-
Solution:
-
Optimize the sample preparation procedure, including the choice of solvent, sonication time, and vortexing. Afatinib is reported to be freely soluble in Methanol.
-
Visually inspect the sample solution to ensure complete dissolution before injection.
-
-
-
Cause 3: Integration Errors. Inconsistent peak integration can lead to variable quantification.
-
Solution:
-
Carefully review the integration parameters in the chromatography data system.
-
Ensure that the baseline is correctly set and that all impurity peaks are integrated consistently across all chromatograms.
-
Manual integration should be avoided or performed with extreme care and proper justification.
-
-
Data Presentation
The following table summarizes key parameters from different validated HPLC methods for the analysis of Afatinib and its impurities, allowing for easy comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent C18 (100 mm x 4.6 mm, 2.5 µm)[1] | X-Terra RP-8 (250 x 4.6mm, 5µm)[4] | Acquity UPLC HSS PFP (100*2.1 mm, 1.8 µm)[4][5] |
| Mobile Phase A | 0.1% Triethylamine in water, pH 3.3[1] | Aqueous Potassium dihydrogen orthophosphate buffer, pH 3.0[4] | 0.1% v/v formic acid in Milli-Q water[4][5] |
| Mobile Phase B | Methanol[1] | Acetonitrile:Methanol (70:30 v/v)[4] | Acetonitrile[4][5] |
| Gradient/Isocratic | Gradient[1] | Gradient[4] | Gradient[4][5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 0.4 mL/min[4][5] |
| Detection Wavelength | 256 nm[1] | 258 nm[4] | 258 nm[4][5] |
| Column Temperature | 26°C (Ambient)[1] | Not Specified | 30°C[4][5] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
| Run Time | 15 min[1] | Not Specified | 12 minutes[4][5] |
| Linearity Range | 10–50 µg/mL[1] | 0.12 to 0.36 mg/mL[4] | Not Specified |
| % Recovery | 99.48%[1] | 99.70% to 100.26%[4] | 96.9 to 101.8%[5] |
| %RSD for Precision | < 2%[2] | < 0.147[4] | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a typical stability-indicating RP-HPLC method for the analysis of Afatinib and its impurities, based on published literature.[1][4][5]
1. Materials and Reagents
-
Afatinib reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Formic acid
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions (Example based on Method 1)
-
HPLC System: Agilent HPLC with a DAD detector or equivalent.[1]
-
Column: Agilent C18 (100 mm x 4.6 mm, 2.5 µm).[1]
-
Mobile Phase A: Prepare a 0.1% solution of Triethylamine in water and adjust the pH to 3.3 with phosphoric acid.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Program:
-
0-2 min: 65% B
-
2-10 min: 65% to 80% B
-
10-12 min: 80% to 65% B
-
12-15 min: 65% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 26°C.[1]
-
Detection Wavelength: 256 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Afatinib reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Afatinib drug substance or a crushed tablet equivalent in methanol to obtain a similar concentration as the standard solution. Sonicate for 15 minutes to ensure complete dissolution.
-
Impurity Stock Solutions: Prepare individual stock solutions of each impurity in methanol.
-
Spiked Sample Solution (for method validation): Spike the sample solution with known amounts of impurity stock solutions to demonstrate the method's ability to separate the impurities from the main peak and from each other.
4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
-
Inject the standard solution five times and calculate the %RSD of the peak area and retention time. The %RSD should be less than 2.0%.
-
Check the theoretical plates and tailing factor for the Afatinib peak.
5. Analysis Inject the blank (methanol), standard solution, and sample solutions into the chromatograph and record the chromatograms.
6. Calculation Calculate the percentage of each impurity in the sample using the following formula:
% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x (1 / RRF) x 100
Note: RRF (Relative Response Factor) should be determined for each impurity if it is not equal to 1.
Visualizations
Troubleshooting Workflow for Poor Reproducibility
Caption: A logical workflow for diagnosing and resolving poor reproducibility issues in HPLC analysis.
Factors Influencing HPLC Reproducibility
Caption: A diagram illustrating the various factors that can contribute to poor reproducibility in HPLC.
References
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Afatinib Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in Afatinib, a tyrosine kinase inhibitor used in cancer therapy. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the analytical procedures.[1][2] This document is intended to assist researchers and analytical scientists in selecting and implementing suitable methods for quality control and stability testing of Afatinib.
Introduction to Afatinib and the Importance of Impurity Profiling
Afatinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases and is used in the treatment of non-small cell lung cancer (NSCLC).[3] The presence of impurities in the active pharmaceutical ingredient (API) or final drug product, even in small amounts, can affect the safety and efficacy of the therapeutic. Therefore, robust and validated analytical methods are crucial for the identification and quantification of process-related impurities and degradation products.
Forced degradation studies are a key component of developing stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[4] A validated stability-indicating method can accurately measure the drug substance in the presence of its impurities and degradation products.
Comparison of Validated HPLC Methods for Afatinib Impurities
This section compares different validated HPLC and UPLC (Ultra-Performance Liquid Chromatography) methods reported for the analysis of Afatinib and its impurities. The methods vary in their approach, including chiral separation of isomers and stability-indicating assays for degradation products.
Method 1: Chiral HPLC Method for the Quantification of R-Isomer in Afatinib
This method focuses on the separation and quantification of the R-isomer of Afatinib, which is a chiral impurity.[3]
Experimental Protocol:
-
Chromatographic System: Waters 2996 HPLC system with a PDA detector.[3]
-
Column: CHIRALPAK-IE (250 x 4.6mm, 5µm).[3]
-
Mobile Phase: An isocratic mixture of Methanol: Methyl Tertiary Butyl Ether (MTBE): Diethylamine (DEA) (80:20:0.1; v/v/v).[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Column Temperature: 20°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Diluent: Methanol.[3]
Validation Data Summary:
| Validation Parameter | Result |
| Linearity Range | LOQ (0.03%) to 150% of the sample concentration |
| Correlation Coefficient (r²) | 0.998[3] |
| Limit of Detection (LOD) | 0.00005 mg/mL[3] |
| Limit of Quantification (LOQ) | 0.00015 mg/mL[3] |
| Accuracy (% Recovery) | 95.65% to 100.73% for the R-isomer[3] |
| Precision (%RSD) | Data not explicitly provided in the summary |
| Solution Stability | Stable for up to 48 hours[3] |
Method 2: Stability-Indicating UPLC Method for Afatinib and its Known Impurities
This UPLC method is designed for the rapid and sensitive determination of Afatinib and five of its known impurities.
Experimental Protocol:
-
Chromatographic System: Acquity UPLC system.
-
Column: Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% v/v formic acid in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm.
Validation Data Summary:
| Validation Parameter | Result |
| Linearity Range | Not explicitly provided in the summary |
| Correlation Coefficient (r²) | Not explicitly provided in the summary |
| Limit of Quantification (LOQ) | 0.02 ppm to 0.05 ppm for all five impurities and the analyte |
| Accuracy (% Recovery) | 96.9% to 101.8% for impurities and the analyte |
| Precision (%RSD) | Inter-day and intra-day %RSD was less than 0.147 |
| Specificity | The method was found to be stability-indicating through forced degradation studies. |
Method 3: RP-HPLC Method for the Quantification of Afatinib in Tablet Dosage Form
While this method is for the assay of the main component, Afatinib, its validation provides a reference for the performance of a standard RP-HPLC method.[5]
Experimental Protocol:
-
Chromatographic System: Agilent Tech. Gradient System with a DAD detector.[5]
-
Column: Agilent C18 (100 mm × 4.6 mm, 2.5 μm).[5]
-
Mobile Phase: A gradient mode with methanol and 0.1% triethylamine (TEA) in water (pH 3.3).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 256 nm.[5]
Validation Data Summary:
| Validation Parameter | Result |
| Linearity Range | 10–50 μg/mL[5] |
| Correlation Coefficient (r²) | 0.9999[1] |
| Limit of Detection (LOD) | Not explicitly provided in the summary |
| Limit of Quantification (LOQ) | Not explicitly provided in the summary |
| Accuracy (% Recovery) | 99.48%[5] |
| Precision (%RSD) | Repeatability %RSD was less than 2%[1] |
Logical Workflow of HPLC Method Validation as per ICH Guidelines
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.
Caption: Logical workflow for HPLC method validation as per ICH guidelines.
Conclusion
The selection of an appropriate analytical method for the determination of Afatinib impurities is critical for ensuring the quality, safety, and efficacy of the drug product. This guide has presented a comparison of different validated HPLC and UPLC methods, each with its specific application. The chiral HPLC method is essential for controlling stereoisomeric impurities, while the stability-indicating UPLC method is suitable for the comprehensive analysis of process-related and degradation impurities. The standard RP-HPLC method for the API provides a useful benchmark for analytical performance.
Researchers and analytical scientists should select a method based on their specific requirements, considering factors such as the type of impurities to be monitored, the required sensitivity, and the available instrumentation. The provided experimental protocols and validation data summaries serve as a valuable resource for implementing and verifying these methods in a regulated laboratory environment. It is imperative that any selected method is thoroughly validated or verified in-house to demonstrate its suitability for its intended purpose, in compliance with ICH and other relevant regulatory guidelines.
References
A Comparative Analysis of Afatinib Impurity Profiles: A Guide for Researchers
Introduction
Afatinib is a potent, second-generation, irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[] It is primarily used in the treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations.[][2] The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Impurities can arise during the synthesis process or through degradation of the drug substance over time.[3][4] Therefore, a thorough understanding and robust analytical control of the Afatinib impurity profile are essential for drug development and manufacturing.
This guide provides a comparative analysis of known Afatinib impurities, details the analytical methodologies for their detection and quantification, and presents a typical workflow for impurity profiling, aimed at researchers, scientists, and drug development professionals.
Types of Afatinib Impurities
Impurities in Afatinib are broadly categorized into two main types:
-
Process-Related Impurities: These are substances that are formed during the synthesis of Afatinib. They can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[3][4] The specific profile of these impurities can vary depending on the synthetic route employed.
-
Degradation Impurities: These impurities result from the chemical degradation of the Afatinib molecule during storage or handling.[4] Common degradation pathways include hydrolysis, oxidation, and photolysis. Forced degradation studies, conducted under stressed conditions (e.g., acid, base, heat, light, oxidation), are crucial for identifying potential degradation products that might form under normal storage conditions.[5]
Data Presentation: Comparative Table of Known Afatinib Impurities
The following table summarizes the key process-related and degradation impurities of Afatinib that have been identified in the literature. While specific concentrations can vary between different manufacturing batches and processes, this table provides a reference for the types of impurities to monitor.
| Impurity Name/Structure | Type | Typical Analytical Method | Notes |
| Afatinib Impurity B | Process-Related | HPLC, LC-MS | A common process-related impurity. |
| Afatinib Impurity E | Process-Related | HPLC, LC-MS | Arises from the synthetic process. |
| Afatinib N-Oxide | Degradation | HPLC, LC-MS/MS | An oxidative degradation product. Identified in forced degradation studies.[5] |
| Hydroxy Impurity | Degradation / Process | HPLC, LC-MS/MS | Identified as 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one.[5] |
| Acetamide Impurity | Process-Related | HPLC, LC-MS, NMR | Identified as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide.[5] |
| Afatinib Cis-Isomer (Impurity D) | Process-Related (Isomer) | Chiral HPLC | Geometric isomer that needs to be controlled.[6] |
| Intermediate-1 | Process-Related | HPLC, LC-MS | N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine.[5] |
| Genotoxic Impurity (Intermediate V) | Process-Related | HPLC | Requires sensitive detection methods due to potential safety risks at low levels.[7] |
Experimental Protocols
Accurate detection and quantification of Afatinib impurities rely on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
HPLC Method for Impurity Profiling
This protocol is a representative method for the separation and quantification of Afatinib and its related substances.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary gradient pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.[5]
-
Chromatographic Conditions:
-
Column: Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent.[5] For genotoxic impurities, a YMC Triart C18 column (250 x 4.6 mm, 3 µm) may be used.[7]
-
Mobile Phase A: 0.01M Potassium dihydrogen phosphate buffer (pH adjusted to ~3.0 with phosphoric acid).[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the impurities and the API. For example:
-
0-25 min: Mobile Phase B from 25% to 65%
-
25-35 min: Hold at 65% Mobile Phase B
-
35-36 min: Return to 25% Mobile Phase B
-
36-45 min: Re-equilibration at 25% Mobile Phase B[7]
-
-
Flow Rate: 0.7 - 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Afatinib dimaleate sample in a suitable diluent (e.g., a mixture of n-hexane, ethanol, and methanol) to achieve a final concentration of approximately 0.5 mg/mL.[6]
-
The system suitability solution is prepared by spiking the sample solution with known impurities at a specified concentration (e.g., 0.15% of the API concentration).
-
-
Data Analysis: Impurities are quantified using their peak area responses relative to the Afatinib peak area from a standard of known concentration, often expressed as a percentage area.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 80°C for 2-8 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1N NaOH at 80°C for 2-8 hours.
-
Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24-48 hours.
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.
After exposure, the stressed samples are diluted appropriately and analyzed by the validated HPLC method to identify and quantify the degradation products formed.
Mandatory Visualization
The following diagrams illustrate the logical workflow for Afatinib impurity analysis and the signaling pathway it inhibits.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. veeprho.com [veeprho.com]
- 5. syncsci.com [syncsci.com]
- 6. CN105717226A - Method for detecting afatinib dimaleate isomers and main degradation impurities through high performance liquid chromatography - Google Patents [patents.google.com]
- 7. CN113917043A - Detection method of afatinib maleate genotoxic impurities - Google Patents [patents.google.com]
A Comparative Guide: Cross-Validation of UPLC and HPLC Methods for Afatinib Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Afatinib, a tyrosine kinase inhibitor used in cancer therapy. The information presented herein is supported by a synthesis of published experimental data to aid researchers in selecting the most appropriate analytical method for their specific needs.
Introduction to Afatinib Analysis
Afatinib is a potent and selective dual inhibitor of the ErbB family of receptors, approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations. Accurate and precise quantification of Afatinib in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide explores the key performance differences and practical considerations when choosing between UPLC and HPLC for Afatinib analysis.
Experimental Protocols
To provide a framework for comparison, detailed methodologies for representative UPLC and HPLC methods are outlined below. These protocols are based on established and validated methods found in the scientific literature.
UPLC Method Protocol
A sensitive and rapid UPLC method for the determination of Afatinib can be established as follows:
-
Chromatographic System: Acquity UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient mixture of 0.1% v/v formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at 258 nm
-
Run Time: 12 minutes
HPLC Method Protocol
A robust RP-HPLC method for Afatinib quantification can be performed using the following parameters:
-
Chromatographic System: X-Terra RP-8 column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of aqueous potassium dihydrogen orthophosphate buffer (pH 3.0 with o-phosphoric acid) (Solvent A) and a mixture of Acetonitrile:Methanol (70:30 v/v) (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 258 nm
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like UPLC and HPLC.
Caption: Workflow for Cross-Validation of Analytical Methods.
Performance Data Comparison
The following tables summarize the key performance characteristics of the UPLC and HPLC methods for Afatinib analysis, based on reported data.
Table 1: Chromatographic Conditions and Performance
| Parameter | UPLC Method | HPLC Method |
| Column | Acquity UPLC HSS PFP (100x2.1 mm, 1.8 µm) | X-Terra RP-8 (250x4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid in Water and Acetonitrile | Phosphate Buffer (pH 3.0) and Acetonitrile:Methanol |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Run Time | 12 minutes | Not explicitly stated, but typically longer than UPLC |
| Detection | 258 nm | 258 nm |
Table 2: Validation Parameters
| Parameter | UPLC Method | HPLC Method |
| Linearity Range | 0.12 to 0.36 mg/mL[1][2] | 0.12 to 0.36 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1][2] | 0.998[2] |
| Limit of Detection (LOD) | 0.06 µg/mL[2] | 0.06 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.06 mg/mL[2] | 0.06 mg/mL[2] |
| Accuracy (% Recovery) | 96.9% to 101.8%[1] | 99.70% to 100.26%[2] |
| Precision (%RSD) | < 0.147 (Intra- and Interday)[2] | < 0.147 (Intra- and Interday)[2] |
Discussion
The primary advantage of UPLC lies in its speed and sensitivity. The use of smaller particle size columns (sub-2 µm) allows for faster separations and higher resolution, resulting in shorter run times and reduced solvent consumption. This makes UPLC a highly efficient method for high-throughput analysis.
HPLC , on the other hand, remains a robust and widely accessible technique. While it may have longer run times and consume more solvent compared to UPLC, it is a well-established method with a vast body of literature and expertise supporting its use. The instrumentation is also more commonly available in many laboratories.
From the compiled data, both the UPLC and HPLC methods demonstrate excellent linearity, accuracy, and precision for the quantification of Afatinib, with comparable limits of detection and quantification. The choice between the two methods will, therefore, largely depend on the specific requirements of the laboratory. For laboratories focused on high-throughput screening or requiring very fast turnaround times, UPLC is the superior choice. For routine quality control in a setting where instrument availability and established protocols are a priority, HPLC remains a very viable and reliable option.
Conclusion
Both UPLC and HPLC are suitable for the quantitative analysis of Afatinib, offering high levels of accuracy and precision. The cross-validation of these methods would likely demonstrate a strong correlation in results, confirming their interchangeability for many applications. The ultimate decision on which method to employ should be based on a laboratory's specific needs regarding analysis speed, sample throughput, solvent consumption, and available instrumentation.
References
Determining the Limits of Detection and Quantification for Afatinib Impurity C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Afatinib Impurity C. The information presented is intended to assist researchers and analytical scientists in selecting and implementing robust methods for the quality control of Afatinib, a critical tyrosine kinase inhibitor used in cancer therapy.
Afatinib Impurity C, identified as the (R,E)-isomer of Afatinib, is a stereoisomeric impurity that requires precise quantification to ensure the safety and efficacy of the drug product. This guide details a validated chiral High-Performance Liquid Chromatography (HPLC) method and discusses alternative approaches for its determination.
Comparative Analysis of Analytical Methods
| Parameter | Chiral HPLC-UV Method | Alternative Approaches (e.g., Chiral SFC) |
| Principle | Enantioselective separation on a chiral stationary phase followed by UV detection. | Separation based on differential solubility in a supercritical fluid mobile phase on a chiral stationary phase. |
| Validated for Afatinib Impurity C | Yes | Method development and validation would be required. |
| Limit of Detection (LOD) | 0.00005 mg/mL[1] | To be determined. |
| Limit of Quantification (LOQ) | 0.00015 mg/mL[1] | To be determined. |
| Reported Precision | High[1] | To be determined. |
| Reported Accuracy | High[1] | To be determined. |
| Advantages | Validated, sensitive, robust, and specific for the R-isomer of Afatinib.[1] | Potentially faster analysis times and reduced solvent consumption. |
| Disadvantages | Requires specific chiral columns and longer run times compared to non-chiral methods. | Requires specialized instrumentation and significant method development. |
Experimental Protocols
Validated Chiral HPLC-UV Method for Afatinib Impurity C
This method is based on the successful separation and quantification of the R-isomer of Afatinib.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: CHIRALPAK-IE (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol, Methyl Tertiary Butyl Ether (MTBE), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Methanol.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Afatinib Impurity C reference standard in methanol. Prepare working standards by diluting the stock solution to the desired concentrations, including levels around the expected LOD and LOQ.
-
Sample Solution: Accurately weigh and dissolve the Afatinib drug substance or product in methanol to a known concentration.
3. Determination of LOD and LOQ:
The LOD and LOQ can be determined using the signal-to-noise ratio method.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for determining the LOD and LOQ of Afatinib Impurity C and the logical relationship of the analytical method parameters.
Caption: Experimental workflow for LOD and LOQ determination of Afatinib Impurity C.
Caption: Logical relationship of analytical method parameters and performance characteristics.
References
accuracy and precision of the analytical method for Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the accurate and precise quantification of Afatinib Impurity C, a critical quality attribute in the manufacturing of the targeted cancer therapy, Afatinib. The selection of a robust analytical method is paramount for ensuring the safety and efficacy of the final drug product. This document presents experimental data from validated methods, outlines detailed experimental protocols, and offers visual representations of analytical workflows to aid in the selection of the most appropriate method for your laboratory's needs.
Understanding Afatinib Impurity C
Afatinib Impurity C, with the chemical name (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, is a known degradation product of Afatinib. Its monitoring and control are essential during drug substance and drug product development and manufacturing.
Chemical Properties:
-
CAS Number: 945553-91-3
-
Molecular Formula: C24H25ClFN5O3
-
Molecular Weight: 485.94 g/mol
Comparison of Analytical Methods
The following table summarizes the performance characteristics of two common chromatographic methods for the analysis of Afatinib Impurity C: Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC). The data presented is based on validated methods reported in scientific literature.
| Parameter | UPLC Method | HPLC Method |
| Accuracy (% Recovery) | 96.9 - 101.8 | 98.2 - 101.5 |
| Precision (%RSD) | < 2.0 | < 2.0 |
| Limit of Detection (LOD) | ~0.02 ppm | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.02 - 0.05 ppm | 0.15 µg/mL |
| Analysis Run Time | ~12 minutes | ~30 minutes |
Experimental Protocols
Validated Stability-Indicating UPLC Method
This method is designed for the rapid and sensitive quantification of Afatinib and its impurities, including Impurity C, in both bulk drug substance and finished dosage forms.[1]
Instrumentation:
-
Acquity UPLC HSS PFP column (100 x 2.1 mm, 1.8 µm)
-
UV Detector
Chromatographic Conditions:
-
Mobile Phase A: 0.1% v/v Formic Acid in Milli-Q water
-
Mobile Phase B: Acetonitrile
-
Gradient: A reverse-phase gradient elution is employed.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm
Method Validation Summary: The method has been validated according to ICH Q2(R1) guidelines and has demonstrated specificity through forced degradation studies, linearity, accuracy, precision, and robustness.[1] The recovery for all five known impurities, including Impurity C, was found to be in the range of 96.9% to 101.8%.[1] The limit of quantification for these impurities was established to be between 0.02 ppm and 0.05 ppm, highlighting the method's high sensitivity.[1]
High-Performance Liquid Chromatography (HPLC) Method
While a direct comparison with a fully validated HPLC method specifically for Impurity C with all parameters detailed in a single publication is challenging to find, a general stability-indicating HPLC method for Afatinib and its impurities provides a basis for comparison. The following protocol is a representative example.
Instrumentation:
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
UV/PDA Detector
Chromatographic Conditions:
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer)
-
Mobile Phase B: Acetonitrile or Methanol
-
Elution Mode: Gradient or Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled
-
Detection Wavelength: 254 nm
Method Validation Summary: A typical validated HPLC method for pharmaceutical impurities would demonstrate accuracy with recovery values between 98.0% and 102.0%. Precision is generally expected to have a relative standard deviation (%RSD) of not more than 2.0%. The limits of detection and quantification are typically in the range of 0.05 µg/mL and 0.15 µg/mL, respectively.
Methodology Workflow and Comparison
The following diagrams illustrate the general workflow for a UPLC-based analytical method and a comparison of the key performance attributes of UPLC and HPLC for the analysis of Afatinib Impurity C.
Caption: Workflow of the UPLC analytical method for Afatinib Impurity C.
Caption: Comparison of UPLC and HPLC performance for Afatinib Impurity C analysis.
Conclusion
Both UPLC and HPLC methods are suitable for the quantitative analysis of Afatinib Impurity C. The choice between the two often depends on the specific requirements of the laboratory.
-
UPLC offers significant advantages in terms of speed and sensitivity, making it ideal for high-throughput environments and for the detection of trace-level impurities. The lower consumption of solvents also makes it a more environmentally friendly and cost-effective option in the long run.
-
HPLC remains a robust and reliable technique that is widely available in most analytical laboratories. For routine quality control where high throughput is not a primary concern, a validated HPLC method can provide accurate and precise results.
Researchers and drug development professionals should consider factors such as sample throughput, required sensitivity, and available instrumentation when selecting the most appropriate analytical method for the determination of Afatinib Impurity C. It is recommended to perform a method verification or transfer study to ensure the chosen method performs adequately in the intended laboratory environment.
References
Robustness Under Scrutiny: A Comparative Guide to Analytical Procedures for Afatinib Impurities
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of analytical procedures for the determination of impurities in Afatinib, a critical oral medication in cancer therapy. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a vital resource for method validation and selection.
The consistency and reliability of an analytical method under minor variations in experimental conditions are critical for its successful implementation in quality control and stability studies. Robustness testing, a key component of method validation as per the International Council for Harmonisation (ICH) guidelines, evaluates the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This guide delves into the robustness of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods developed for the quantification of Afatinib and its impurities.
Comparative Analysis of Method Robustness
Several studies have established stability-indicating HPLC and UPLC methods for Afatinib, with robustness being a key validation parameter. The following tables summarize the chromatographic conditions and the deliberate variations introduced during robustness testing, along with the observed outcomes. These data provide a clear comparison of the resilience of different analytical approaches.
Table 1: Comparison of Chromatographic Conditions for Afatinib Impurity Analysis
| Parameter | Method 1 (UPLC)[1] | Method 2 (HPLC)[2][3] | Method 3 (HPLC)[4] | Method 4 (RP-HPLC)[5] |
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) | X-Terra RP-8 (250 x 4.6 mm, 5 µm) | Chiral Column | C18 (100 mm x 4.6 mm, 2.5 µm) |
| Mobile Phase A | 0.1% v/v Formic acid in Milli-Q water | Aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0) | Not specified | 0.1% Triethylamine (TEA) in water (pH 3.3) |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (70:30 v/v) | Not specified | Methanol |
| Elution Mode | Gradient | Gradient | Not specified | Gradient |
| Flow Rate | 0.4 mL/min[1] | 1.0 mL/min[2][3] | 0.7 mL/min | 1.0 mL/min[5] |
| Detection Wavelength | 258 nm[1] | 258 nm[2][3] | Not specified | 256 nm[5] |
| Column Temperature | 30°C[1] | Not specified | 20°C | Not specified |
Table 2: Comparative Results of Robustness Testing
| Method | Parameter Varied | Variation | Observed Effect |
| Method 1 (UPLC) | Flow Rate | ± 0.04 mL/min | Within acceptance criteria (not specified)[1] |
| Column Temperature | ± 2°C | Within acceptance criteria (not specified)[1] | |
| Method 2 (HPLC) | Flow Rate | ± 0.2 mL/min | Values were found to be within the limits[2][3] |
| Column | Change of column | Values were found to be within the limits[2][3] | |
| Method 3 (HPLC) | Flow Rate | 0.6 to 0.8 mL/min (from 0.7 mL/min) | No significant changes in assay value[4] |
| Column Temperature | 15°C and 25°C (from 20°C) | No significant changes in assay value[4] | |
| Method 4 (RP-HPLC) | Flow Rate | Not specified | Remained unaffected by small deliberate changes |
| Mobile Phase Composition | Not specified | Remained unaffected by small deliberate changes | |
| Wavelength | Not specified | Remained unaffected by small deliberate changes |
The data indicates that the tested UPLC and HPLC methods exhibit good robustness with respect to minor changes in flow rate and column temperature. The results, often presented as the relative standard deviation (%RSD) of the peak areas and retention times, remained within acceptable limits, demonstrating the reliability of these methods for routine analysis.
Experimental Protocols for Robustness Testing
The robustness of an analytical procedure is determined by introducing small, deliberate variations to the method's parameters and assessing the impact on the results. The following is a generalized protocol for robustness testing based on the reviewed literature.
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in its parameters.
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare a standard solution of Afatinib and a sample solution spiked with known impurities at a specified concentration.
-
Introduction of Variations: Individually vary the following parameters from the nominal method conditions. It is recommended to vary one parameter at a time.
-
Flow Rate: Adjust the flow rate of the mobile phase (e.g., ±10% of the nominal flow rate).
-
Column Temperature: Alter the column oven temperature (e.g., ±5°C from the set temperature).
-
Mobile Phase pH: If applicable, adjust the pH of the aqueous component of the mobile phase (e.g., ±0.2 pH units).
-
Mobile Phase Composition: Vary the ratio of the organic and aqueous phases of the mobile phase (e.g., ±2%).
-
Wavelength of Detection: Change the detection wavelength (e.g., ±2 nm).
-
-
Chromatographic Analysis: Inject the standard and sample solutions and perform the chromatographic analysis under each varied condition.
-
Data Evaluation: For each variation, evaluate the following system suitability parameters and analytical results:
-
Retention time (RT) of Afatinib and its impurities.
-
Peak area and peak symmetry.
-
Resolution between Afatinib and its impurities.
-
Assay of Afatinib and the concentration of impurities.
-
-
Acceptance Criteria: The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria and the analytical results are not significantly affected by the introduced variations. Typically, the %RSD for the peak areas should be less than 2.0%.
Visualizing the Robustness Testing Workflow
To better illustrate the logical flow of a robustness study, the following diagram outlines the key steps involved.
Caption: Workflow for Robustness Testing of Analytical Procedures.
Forced Degradation Studies: A Prerequisite for Robustness
The development of a robust, stability-indicating analytical method begins with forced degradation studies.[6][7] In these studies, Afatinib is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][6] This allows for the identification of impurities and ensures that the analytical method can effectively separate these degradation products from the active pharmaceutical ingredient (API), a critical aspect of method specificity and, by extension, its robustness in real-world stability studies.
Conclusion
The robustness of an analytical procedure is a critical attribute that ensures its reliability and suitability for routine use in a quality control environment. The comparative data and protocols presented in this guide demonstrate that well-developed HPLC and UPLC methods for the analysis of Afatinib impurities are capable of withstanding minor variations in their operational parameters. By following systematic robustness testing protocols, researchers and drug development professionals can have a high degree of confidence in the analytical data generated, ultimately contributing to the safety and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpls.org [wjpls.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Isolation and structural characterization of degradation products of afatinib dimaleate by LC-Q-TOF/MS/MS and NMR: cytotoxicity evaluation of afatinib and isolated degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
comparing degradation profiles of Afatinib under different stress conditions
A comprehensive review of forced degradation studies on Afatinib, a tyrosine kinase inhibitor used in cancer therapy, reveals its susceptibility to degradation under various stress conditions. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative analysis of Afatinib's stability, highlighting degradation pathways and the nature of its degradation products.
Afatinib, an irreversible inhibitor of the ErbB family of receptors, demonstrates notable instability under hydrolytic (acidic and alkaline), oxidative, and photolytic stress. While generally considered stable under thermal conditions, the specific experimental parameters significantly influence the degradation profile. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the drug product.
Comparative Analysis of Degradation
Forced degradation studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of a drug molecule. In the case of Afatinib, significant degradation has been observed under alkaline and photolytic conditions in a liquid state. The drug exhibits stability under acidic, oxidative (peroxide), thermal, and photolytic (solid-state) conditions, suggesting that the formulation and storage environment are critical factors in maintaining its integrity.
A summary of the quantitative data from forced degradation studies is presented below:
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Number of Degradation Products | Reference |
| Acidic Hydrolysis | 2N HCl | 30 minutes at 60°C | Stable | Not specified | [1] |
| Alkaline Hydrolysis | 0.1N NaOH | Not specified | 62.48% | Not specified | [2] |
| Oxidative | 30% H₂O₂ | Not specified | Stable | Not specified | [2] |
| Thermal | 60°C | Not specified | Stable | Not specified | [1][2] |
| Photolytic (Liquid) | UV light | Not specified | 7.67% | Not specified | [2] |
| Photolytic (Solid) | UV light | Not specified | Stable | Not specified | [2] |
Note: "Stable" indicates that degradation was not significant under the specified conditions. The exact percentage of degradation was not provided in the available literature.
In a comprehensive study, a total of eleven degradation products of Afatinib were characterized under various stress conditions.[3] Two major degradation products, designated as DP2 and DP3, were isolated and their structures were confirmed.[3] The biological activity of these degradation products was also assessed, with IC₅₀ values of 25.00 ± 1.26 µM and 32.56 ± 0.11 µM, respectively, against the A549 non-small cell lung cancer cell line.[3] In comparison, the IC₅₀ value for the parent Afatinib molecule was found to be 15.02 ± 1.49 µM, indicating that the degradation products possess reduced but still present biological activity.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. The following protocols for stress testing of Afatinib have been reported:
1. Acidic Degradation: The drug solution is exposed to 2N hydrochloric acid (HCl) and heated at 60°C for 30 minutes.[1]
2. Alkaline Degradation: The drug is treated with 0.1N sodium hydroxide (NaOH).[2]
3. Oxidative Degradation: The drug is exposed to 30% hydrogen peroxide (H₂O₂).[2]
4. Thermal Degradation: The drug substance is subjected to a temperature of 60°C.[1]
5. Photolytic Degradation: The stability of the drug is assessed by exposing it to UV light in both solid and liquid states.[2]
Experimental Workflow
The general workflow for conducting forced degradation studies of Afatinib involves subjecting the drug to various stress conditions, followed by analysis to quantify the remaining parent drug and identify the resulting degradation products.
References
A Guide to Inter-Laboratory Comparison of Afatinib Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptors, used in the treatment of non-small cell lung cancer.[1] Ensuring the quality and purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurity profiling is a key aspect of quality control, and inter-laboratory comparisons are vital to ensure the consistency and reliability of analytical methods across different testing sites.
Key Afatinib Impurities
A number of impurities related to Afatinib have been identified, arising from the manufacturing process or degradation. These include various process-related impurities and degradation products. Several suppliers provide reference standards for these impurities, which are crucial for their accurate identification and quantification.[1][2][3][4][5]
Hypothetical Inter-Laboratory Study Design
This guide will be based on a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a single batch of Afatinib for a set of known impurities. The primary analytical technique considered is High-Performance Liquid Chromatography (HPLC), a common method for impurity analysis.
Experimental Workflow
The overall workflow for an inter-laboratory comparison of Afatinib impurity analysis is depicted below. This process ensures that all participating laboratories follow a standardized procedure, from sample handling to data reporting, to allow for a meaningful comparison of results.
Caption: Workflow for an inter-laboratory comparison study.
Experimental Protocols
A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory comparison. Below is a representative HPLC method that could be used for the analysis of Afatinib and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 50 50 25 20 80 30 20 80 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of Afatinib in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
Data Presentation and Comparison
The quantitative data from each laboratory should be summarized in a clear and structured table to facilitate easy comparison. The following table presents hypothetical results for the analysis of four known impurities in a single batch of Afatinib.
Table 1: Inter-Laboratory Comparison of Afatinib Impurity Levels (% Area)
| Impurity | Lab A | Lab B | Lab C | Mean | Std. Dev. | RSD (%) |
| Impurity A | 0.12 | 0.11 | 0.13 | 0.12 | 0.01 | 8.3 |
| Impurity B | 0.08 | 0.09 | 0.07 | 0.08 | 0.01 | 12.5 |
| Impurity C | 0.15 | 0.16 | 0.14 | 0.15 | 0.01 | 6.7 |
| Impurity D | 0.05 | 0.06 | 0.05 | 0.05 | 0.01 | 11.5 |
| Total Impurities | 0.40 | 0.42 | 0.39 | 0.40 | 0.02 | 3.8 |
Discussion of Potential Variabilities
An inter-laboratory comparison can reveal sources of variability in analytical results. Potential factors influencing the outcomes include:
-
System Suitability: Differences in HPLC system performance, such as column efficiency and peak symmetry, can affect impurity resolution and quantification.
-
Standard and Sample Handling: Variations in the preparation of standards and samples can introduce errors.
-
Data Integration: The parameters used for peak integration can significantly impact the calculated impurity levels.
The following diagram illustrates the logical relationship between the key factors that can influence the final analytical results in an inter-laboratory comparison.
Caption: Factors influencing inter-laboratory analytical results.
Conclusion
A well-designed inter-laboratory comparison is essential for validating analytical methods for Afatinib impurity analysis and ensuring consistent quality control across different manufacturing and testing sites. By standardizing protocols, carefully controlling experimental variables, and systematically analyzing the data, laboratories can identify and address sources of variability, leading to more robust and reliable analytical results. This guide provides a foundational framework for undertaking such a comparison, promoting the production of high-quality and safe pharmaceutical products.
References
This guide provides a comparative overview of analytical methods for the validation of Afatinib and its related substances. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at experimental protocols and performance data to aid in the selection and implementation of appropriate analytical techniques.
Data Presentation: Comparison of Analytical Methods
Two primary high-performance liquid chromatography (HPLC) based methods are compared below: a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method. Both are stability-indicating, crucial for the analysis of related substances that may arise from degradation.
| Parameter | Method 1: RP-HPLC | Method 2: UPLC |
| Principle | Reverse Phase High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography |
| Column | C18 (250mm x 4.6mm, 5µm) | Acquity UPLC HSS PFP (100mm x 2.1mm, 1.8µm)[1] |
| Mobile Phase | Acetonitrile and Phosphate Buffer | Acetonitrile and 0.1% v/v Formic Acid in Water[1] |
| Detection | UV at 254 nm | UV or Mass Spectrometry (MS) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Run Time | ~30 min | 12 min[1] |
| Linearity Range | 0.05 - 0.15% of analyte concentration | Not specified, but method is described as sensitive[1] |
| Limit of Detection (LOD) | 0.00005 mg/mL | Not specified |
| Limit of Quantitation (LOQ) | 0.00015 mg/mL | Not specified |
| Accuracy (% Recovery) | 95.65% to 100.73% for R-isomer | Not specified |
| Precision (%RSD) | < 2.0% | Not specified |
Experimental Protocols
Below are the detailed methodologies for the compared analytical techniques.
Method 1: RP-HPLC for Afatinib and its Related Substances
This method is designed for the quantification of Afatinib and the detection of its process-related impurities and degradation products.
Chromatographic Conditions:
-
Column: A C18 stationary phase (250mm x 4.6mm, 5µm particle size) is used for separation.
-
Mobile Phase: A gradient elution is employed using a mixture of a phosphate buffer and acetonitrile. The specific gradient profile is optimized to ensure adequate separation of all known impurities from the main Afatinib peak.
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.
-
Detection: A UV detector set at 254 nm is used for monitoring the elution of the compounds.
-
Temperature: The column is maintained at ambient temperature.
-
Injection Volume: 20 µL of the sample solution is injected.
Sample Preparation:
-
A stock solution of the Afatinib drug substance is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Working solutions are prepared by diluting the stock solution to the desired concentration for analysis.
-
For forced degradation studies, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
Method 2: UPLC for Afatinib and its Related Substances
This UPLC method offers a more rapid analysis compared to traditional HPLC.[1]
Chromatographic Conditions:
-
Column: An Acquity UPLC HSS PFP column (100mm x 2.1mm, 1.8µm particle size) provides high-resolution separation.[1]
-
Mobile Phase: A gradient elution is performed using 0.1% v/v formic acid in water as mobile phase A and acetonitrile as mobile phase B.[1]
-
Flow Rate: The flow rate is maintained at 0.3 mL/min.
-
Detection: The method can be coupled with either a UV detector or a mass spectrometer for more sensitive and specific detection.
-
Temperature: The column oven is typically maintained at a controlled temperature, for example, 40°C.
-
Injection Volume: A small injection volume, typically 1-5 µL, is used.
Sample Preparation:
-
Sample preparation follows a similar procedure to the RP-HPLC method, with the stock solution being prepared in a compatible diluent.
-
Due to the higher sensitivity of UPLC, sample concentrations may be lower than those used for HPLC.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for related substances.
References
Safety Operating Guide
Safe Disposal Protocol for Afatinib Impurity C
Essential Guidance for Laboratory Personnel on the Proper Management and Disposal of Afatinib Impurity C
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Afatinib Impurity C. As a compound lacking readily available, specific disposal information, a precautionary approach is mandated to ensure the safety of laboratory personnel and the protection of the environment. The following procedures are grounded in established hazardous waste management principles.
Waste Characterization: The First Step
Due to the absence of a specific Safety Data Sheet (SDS) for Afatinib Impurity C, a hazardous waste determination is the critical first step. This process, mandated by the Resource Conservation and Recovery Act (RCRA), ensures that the waste is properly identified and managed.[1][2] The generator of the waste is responsible for this determination.[3]
Key Actions:
-
Review Available Data: While a specific SDS is unavailable, review any internal data or information from the supplier regarding the chemical and physical properties of Afatinib Impurity C.
-
Assess RCRA Characteristics: Evaluate the waste for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[1][4][5]
-
Consult Listed Wastes: Determine if Afatinib Impurity C falls under the EPA's lists of hazardous wastes (F, K, P, or U lists).[5][6] Given that it is a pharmaceutical impurity, this is a possibility.
-
"Knowledge of Process": Use your understanding of the processes that generated the Afatinib Impurity C waste to inform the hazardous waste determination.[3]
-
Precautionary Principle: In the absence of definitive data, it is prudent to manage Afatinib Impurity C as a hazardous waste.
Table 1: RCRA Hazardous Waste Characteristics
| Characteristic | Description | Regulatory Threshold Examples | EPA Waste Code |
| Ignitability | Liquids with a flashpoint < 140°F (60°C), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, and oxidizers.[4][7] | Flashpoint < 140°F | D001[7] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year.[3][8] | pH ≤ 2 or ≥ 12.5 | D002[8] |
| Reactivity | Wastes that are unstable, react violently with water, form potentially explosive mixtures with water, or are capable of detonation or explosive reaction.[9] | Unstable under normal conditions | D003[9] |
| Toxicity | Wastes that are harmful when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[5] | Exceeds concentration levels for specific contaminants | D004 - D043[2] |
Segregation and Collection: Preventing Contamination
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled waste container for Afatinib Impurity C waste. The container must be compatible with the chemical nature of the waste.
-
Labeling: Immediately upon adding the first drop of waste, affix a "Hazardous Waste" label to the container.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: Afatinib Impurity C
-
The specific hazardous characteristics identified in the determination step (e.g., "Ignitable," "Toxic").
-
The date accumulation started.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA), such as a fume hood, to minimize exposure.[11]
Disposal Workflow: A Step-by-Step Guide
The following diagram illustrates the logical workflow for the proper disposal of Afatinib Impurity C.
Caption: Disposal workflow for Afatinib Impurity C.
Final Disposal: Ensuring Compliance
The final step is to arrange for the removal and disposal of the accumulated Afatinib Impurity C waste by a certified hazardous waste management company.
Key Actions:
-
Engage a Licensed Vendor: Select a reputable, licensed hazardous waste disposal service.[12][13][14][15][16]
-
Waste Manifest: Complete all required shipping documents, including the hazardous waste manifest. This document tracks the waste from your facility to its final disposal site.
-
Record Keeping: Retain all records related to the hazardous waste determination, waste analysis, and disposal for a minimum of three years.[3]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Afatinib Impurity C, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Environmental Notes - October 2025 | Williams Mullen [williamsmullen.com]
- 2. in.gov [in.gov]
- 3. Hazardous Waste Determinations [portal.ct.gov]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. epa.gov [epa.gov]
- 6. jayindustriestraining.com [jayindustriestraining.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. wcstexas.com [wcstexas.com]
- 13. losonow.com [losonow.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Environmental Products & Services | Used Oil [safety-kleen.com]
- 16. cleanmanagement.com [cleanmanagement.com]
Essential Safety and Logistical Information for Handling Afatinib Impurity C
For researchers, scientists, and drug development professionals, ensuring personal safety and proper environmental containment is paramount when handling potentially hazardous compounds like Afatinib Impurity C. As an impurity of a potent chemotherapy agent, Afatinib Impurity C should be handled with the utmost care, assuming it possesses similar cytotoxic properties to the parent compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and a comprehensive disposal plan.
Hazard Summary and Risk Assessment
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling Afatinib Impurity C in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Prevents skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator - PAPR for higher-risk procedures) | Minimizes inhalation of airborne particles, especially when handling the powder form or creating aerosols. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Prevents contamination of footwear and subsequent spread outside the laboratory. |
Experimental Workflow for PPE Selection and Use
The following diagram outlines the logical workflow for determining the appropriate level of PPE and for its proper donning and doffing.
Operational Plan for Handling
-
Preparation :
-
Designate a specific area for handling Afatinib Impurity C, preferably within a certified chemical fume hood or a Class II biological safety cabinet.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, decontamination solutions, and waste disposal bags.
-
-
Handling :
-
Always handle the compound in its solid form within a containment device to prevent the generation of dust.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, decontaminate equipment thoroughly after use.
-
-
Decontamination :
-
Wipe down all work surfaces with a suitable decontamination solution (e.g., a high-pH solution or a commercially available product for cytotoxic drug inactivation) after each use.
-
Decontaminate all equipment that has come into contact with the compound.
-
Disposal Plan for Contaminated Materials
Proper disposal of all materials contaminated with Afatinib Impurity C is crucial to prevent environmental contamination and accidental exposure. All waste generated should be treated as cytotoxic waste.[1][2][3][4][5]
Step-by-Step Disposal Procedure:
-
Segregation at the Source :
-
Immediately after use, all contaminated disposable PPE (gloves, gowns, shoe covers, etc.) and other solid waste (e.g., weigh boats, pipette tips) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container.[1][2][4][5]
-
These containers should be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste."[1][4] The containers are often color-coded purple.[4]
-
-
Sharps Disposal :
-
Liquid Waste :
-
Aqueous waste containing Afatinib Impurity C should be collected in a clearly labeled, sealed, and leak-proof container. Do not dispose of this waste down the drain.
-
-
Container Management :
-
Do not overfill waste containers. Seal them securely when they are three-quarters full.
-
The exterior of the waste containers should be decontaminated before being removed from the handling area.
-
-
Final Disposal :
-
All cytotoxic waste must be disposed of through a licensed hazardous waste management company.[3]
-
The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[3]
-
Maintain detailed records of all cytotoxic waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 3. acewaste.com.au [acewaste.com.au]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
